molecular formula C10H16ClNO B1292613 2-Isopropyl-4-amino anisole hydrochloride CAS No. 91251-43-3

2-Isopropyl-4-amino anisole hydrochloride

Cat. No.: B1292613
CAS No.: 91251-43-3
M. Wt: 201.69 g/mol
InChI Key: PZYIOFSAQVTGBC-UHFFFAOYSA-N
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Description

2-Isopropyl-4-amino anisole hydrochloride is a useful research compound. Its molecular formula is C10H16ClNO and its molecular weight is 201.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Isopropyl-4-amino anisole hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Isopropyl-4-amino anisole hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-3-propan-2-ylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-7(2)9-6-8(11)4-5-10(9)12-3;/h4-7H,11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZYIOFSAQVTGBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)N)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646748
Record name 4-Methoxy-3-(propan-2-yl)aniline--hydrogen chloride (1/1)
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URL https://comptox.epa.gov/dashboard/DTXSID80646748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91251-43-3
Record name Benzenamine, 4-methoxy-3-(1-methylethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91251-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-3-(propan-2-yl)aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Safety & Handling of 2-Isopropyl-4-amino Anisole Hydrochloride

[1]

Executive Summary & Identification

2-Isopropyl-4-amino anisole hydrochloride (Systematic name: 3-Isopropyl-4-methoxyaniline hydrochloride) is a specialized aromatic amine intermediate used primarily in the synthesis of pharmaceuticals and agrochemicals.[1] As a substituted aniline derivative, it presents specific toxicological risks—notably methemoglobinemia—and requires rigorous handling protocols to prevent exposure and degradation.

This guide synthesizes safety data, handling best practices, and emergency protocols. Due to the limited public datasets for this specific salt, toxicological profiles are derived from the free base (3-Isopropyl-4-methoxyaniline) and structurally homologous p-anisidine derivatives, adhering to the Precautionary Principle .

Chemical Identity Table[1][2][3]
PropertyDetail
Common Name 2-Isopropyl-4-amino anisole hydrochloride
Systematic Name 3-Isopropyl-4-methoxyaniline hydrochloride
CAS Number (Salt) 91251-43-3
CAS Number (Free Base) 91251-42-2
Molecular Formula C₁₀H₁₅NO[1][2] · HCl
Molecular Weight ~201.69 g/mol (Salt); 165.23 g/mol (Base)
Structure Description Aniline core with a methoxy group at position 4 and an isopropyl group at position 3 (relative to amino).
Physical State Off-white to pale beige crystalline solid

Hazards Identification (GHS Classification)

Signal Word: DANGER

Based on the structural alerts of p-anisidine and alkyl-anilines, this compound must be treated as a severe health hazard.[1]

Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) Cat. 3Toxic if swallowed.[3]H301
Acute Toxicity (Dermal) Cat. 3Toxic in contact with skin.[3][4]H311
Acute Toxicity (Inhal.) Cat. 3Toxic if inhaled.[5][3]H331
Skin Irritation Cat.[3][6] 2Causes skin irritation.[7]H315
Eye Irritation Cat. 2ACauses serious eye irritation.H319
STOT - SE Cat. 3May cause respiratory irritation.[3][7]H335
STOT - RE Cat. 2May cause damage to organs (blood) through prolonged exposure.H373
Critical Health Effect: Methemoglobinemia

Like many aniline derivatives, absorption of this compound can oxidize hemoglobin to methemoglobin, reducing the blood's oxygen-carrying capacity.[1] Early symptoms include cyanosis (blue lips/fingernails), headache, and dizziness.

Safe Handling & Storage Protocols

Engineering Controls
  • Primary Containment: Handle exclusively within a certified chemical fume hood or glovebox.

  • Dust Control: Use a static-dissipative balance enclosure for weighing.[1] The hydrochloride salt may be fine and prone to static charge.

  • Ventilation: Ensure hood face velocity is >0.5 m/s.

Personal Protective Equipment (PPE) Matrix
Body PartRecommended PPERationale
Hands Double Nitrile (0.11mm min) or Laminate (Silver Shield) Anilines penetrate standard latex/vinyl rapidly.[1] Double gloving provides a visual breach indicator.
Respiratory P3 / N100 (if outside hood)High-efficiency particulate protection is required if dust generation is possible.
Eyes Chemical Goggles Safety glasses are insufficient against dusts that form acidic solutions (HCl) in the eye.
Body Tyvek® Lab Coat Disposable suits prevent contamination of street clothes; anilines bind to fabrics.
Storage Conditions
  • Atmosphere: Store under Inert Gas (Argon or Nitrogen). The amine moiety is sensitive to oxidation (darkening over time).

  • Temperature: Refrigerate (2–8°C) to maximize stability.

  • Hygroscopicity: Store in a desiccator; hydrochloride salts are often hygroscopic.

  • Incompatibilities: Keep away from strong oxidizing agents (peroxides, nitrates) and strong bases (liberates the free amine).[1]

Emergency Response Procedures

The following decision tree outlines the immediate actions required upon exposure.

EmergencyResponseStartExposure IncidentTypeIdentify Exposure TypeStart->TypeSkinSkin ContactType->SkinEyeEye ContactType->EyeInhalInhalationType->InhalActionSkin1. Brush off dry powder2. Wash w/ soap & water (15 min)3. Discard contaminated clothingSkin->ActionSkinActionEyeRinse cautiously w/ waterfor 15 min (Lift lids)Eye->ActionEyeActionInhalMove to fresh airIf breathing difficult -> OxygenInhal->ActionInhalMedicalSEEK IMMEDIATE MEDICAL ATTENTIONInform: 'Aniline Derivative Exposure'ActionSkin->MedicalActionEye->MedicalActionInhal->MedicalMethCheckMonitor for Methemoglobinemia(Cyanosis, O2 Saturation)Medical->MethCheck

Figure 1: Immediate response workflow for exposure to substituted aniline salts.

Firefighting Measures
  • Extinguishing Media: Water spray, Carbon Dioxide (CO₂), Dry Chemical, or Alcohol-resistant foam.[7]

  • Hazardous Combustion Products: Emits toxic fumes of Nitrogen Oxides (NOₓ) and Hydrogen Chloride (HCl) gas.

  • Firefighter PPE: Full bunker gear and SCBA (Self-Contained Breathing Apparatus) are mandatory.

Experimental Workflow: Synthesis & Handling

To ensure scientific integrity, the handling of this intermediate should follow a "Closed Loop" concept to minimize exposure.

HandlingWorkflowStorageStorage(Argon, 4°C)WeighingWeighing(Fume Hood + Static Gun)Storage->Weighing Transport insealed secondary containerSolubilizationSolubilization(Add Solvent to Solid)Weighing->Solubilization Avoid dustReactionReaction Vessel(Closed System)Solubilization->Reaction Cannula transferWasteWaste Disposal(Halogenated/Organic)Reaction->Waste Quench & Neutralize

Figure 2: Safe handling workflow from storage to disposal.

Protocol Notes:
  • Weighing: Never weigh this compound on an open bench. If a hood balance is unavailable, use the "difference method" inside a tared vial loaded within a glovebox.

  • Solubilization: Dissolve the solid immediately after weighing to reduce dust hazard. Water, Methanol, or DMSO are suitable solvents (check specific reaction compatibility).

  • Neutralization: If the free base is required, neutralize the HCl salt with NaHCO₃ or NaOH in a biphasic system (e.g., DCM/Water), but be aware the free base will be an oil and may penetrate skin faster than the salt.

Physical & Chemical Properties[1][5][9][10][11][12][13][14][15]

PropertyValue (Approximate/Derived)
Appearance Off-white to beige powder/crystals
Odor Weak amine-like odor
Melting Point >200°C (Decomposition likely for HCl salts)
Solubility Soluble in Water, Methanol, DMSO; Insoluble in Hexanes
pH (10% aq.[1] soln) Acidic (~3–4 due to HCl hydrolysis)
Flash Point N/A (Solid); Free base >90°C

Toxicology & Environmental Data

Toxicological Mechanisms
  • Route of Entry: Inhalation of dust and Dermal absorption are the primary risks.

  • Metabolism: Hepatic metabolism typically involves N-hydroxylation, leading to reactive intermediates that damage DNA or oxidize hemoglobin.[1]

  • Carcinogenicity: While specific data for this isomer is limited, p-anisidine (4-methoxyaniline) is a Group 2B carcinogen (IARC).[1] Treat this compound as a suspected carcinogen .

Ecological Impact
  • Aquatic Toxicity: Substituted anilines are generally toxic to aquatic life (LC50 < 10 mg/L).

  • Biodegradation: Likely not readily biodegradable.

  • Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber (to handle NOx and HCl). Do not release into drains.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 10749687 (Related Isopropyl-amino structures). Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2025). Registration Dossier: Substituted Anilines and Salts. Retrieved from [Link]

Technical Guide: Thermal Stability and Melting Point of 2-Isopropyl-4-aminoanisole Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermal stability, melting point, and physicochemical characterization of 2-Isopropyl-4-aminoanisole hydrochloride . This document is structured for researchers and process chemists requiring rigorous data for synthesis, handling, and quality control.

Executive Summary

2-Isopropyl-4-aminoanisole hydrochloride (IUPAC: 3-isopropyl-4-methoxyaniline hydrochloride) is a specialized aromatic amine salt used primarily as an intermediate in the synthesis of pharmaceuticals and high-performance agrochemicals. Its thermal behavior is critical for process safety, particularly during drying and isolation steps where the risk of dehydrochlorination and oxidative degradation is elevated.

This guide provides a comprehensive analysis of its thermal properties, establishing a likely melting point range of 200–225°C (with decomposition) based on structural analogs and thermodynamic principles, and outlines the specific protocols required for empirical validation.

Chemical Identity & Structural Analysis[1]

Understanding the structural constraints is the first step in predicting thermal behavior. The presence of the isopropyl group at the ortho position to the methoxy group introduces steric strain that influences crystal packing and lattice energy.

PropertyDetail
Common Name 2-Isopropyl-4-aminoanisole hydrochloride
IUPAC Name 3-Isopropyl-4-methoxyaniline hydrochloride
CAS Number (Salt) 91251-43-3
CAS Number (Free Base) 91251-42-2
Molecular Formula C₁₀H₁₅NO · HCl
Molecular Weight 201.69 g/mol
Appearance White to off-white crystalline powder (darkens on oxidation)
Solubility Soluble in water, methanol; sparingly soluble in non-polar solvents.
Structural Diagram

The following diagram illustrates the chemical structure and the steric environment affecting its stability.

G cluster_0 2-Isopropyl-4-aminoanisole Hydrochloride cluster_1 Stability Implications Anisole Anisole Core (Methoxybenzene) Isopropyl 2-Isopropyl Group (Steric Bulk @ Ortho) Anisole->Isopropyl Ortho Substitution Amino 4-Amino Group (Protonated as -NH3+ Cl-) Anisole->Amino Para Substitution Sterics Steric Hindrance (Lowers MP vs Unsubstituted) Isopropyl->Sterics H_Bond H-Bonding Network (NH3+ ... Cl-) Amino->H_Bond Lattice Crystal Lattice Energy (High MP > 200°C) H_Bond->Lattice Sterics->Lattice Modulates

Caption: Structural components of 2-Isopropyl-4-aminoanisole HCl and their impact on thermal properties.

Thermal Characterization

Melting Point Analysis

Unlike its free base (CAS 91251-42-2), which is a liquid or low-melting solid (boiling point ~279°C), the hydrochloride salt is a crystalline solid.

  • Target Melting Point Range: 200°C – 225°C (Decomposition)

  • Behavior: The compound exhibits a characteristic "melt-decomposition" transition. As the crystal lattice breaks down, the salt is prone to losing HCl gas (dehydrochlorination), leading to an immediate darkening of the melt.

Comparative Data of Analogs: To validate this range, we compare it with structurally similar aniline salts:

CompoundStructureMelting Point
Aniline HCl Unsubstituted198°C
p-Anisidine HCl 4-Methoxy217°C
3-Methyl-4-isopropylaniline HCl Isomer222–225°C
2-Isopropyl-4-aminoanisole HCl Target ~210–225°C (Predicted)
Thermal Stability & Decomposition

The thermal stability of this salt is defined by two primary degradation pathways:

  • Dehydrochlorination: Reversible loss of HCl gas upon heating, reverting the salt to the free base (which may then boil or oxidize).

  • Oxidative Coupling: The free amine is highly susceptible to oxidation by air, forming azo linkages or quinone-imine structures (seen as "tarrification" or blackening).

Decomposition Pathway Diagram:

Decomp Salt Salt (Solid) [R-NH3]+ Cl- Heat Heat (>180°C) Salt->Heat Transition Lattice Breakdown (Melting Onset) Heat->Transition FreeBase Free Base (Liquid) R-NH2 Transition->FreeBase Dissociation HCl_Gas HCl (Gas) (Release) Transition->HCl_Gas Oxidation Oxidation (Air) (Rapid at High T) FreeBase->Oxidation Tar Degradation Products (Black Tar/Quinones) Oxidation->Tar

Caption: Thermal decomposition pathway showing dissociation and subsequent oxidative degradation.

Experimental Protocols (Validation)

For researchers synthesizing or sourcing this material, the following protocols are required to accurately determine the melting point and stability, distinguishing between simple melting and decomposition.

Capillary Melting Point Method (Standard)
  • Objective: Determine the visual melting range (onset to clear melt).

  • Equipment: Buchi M-565 or equivalent automated melting point apparatus.

  • Protocol:

    • Dry the sample in a vacuum desiccator over P₂O₅ for 24 hours to remove surface moisture.

    • Pack 2–3 mm of sample into a glass capillary.

    • Ramp Rate: 10°C/min to 180°C, then 1°C/min to the target range.

    • Observation: Record

      
       (first liquid) and 
      
      
      
      (complete melt). Note any gas evolution (bubbling) or color change (browning), which indicates decomposition.
Differential Scanning Calorimetry (DSC)
  • Objective: Quantify the enthalpy of fusion and precise decomposition onset.

  • Equipment: TA Instruments DSC Q2000 or equivalent.

  • Protocol:

    • Weigh 2–5 mg of sample into a hermetically sealed aluminum pan (to contain HCl initially).

    • Reference: Empty aluminum pan.

    • Purge Gas: Nitrogen (50 mL/min).

    • Method: Ramp from 40°C to 250°C at 10°C/min.

    • Analysis: Look for a sharp endotherm (melting) immediately followed by or overlapping with an erratic exotherm/endotherm (decomposition).

Storage & Handling Implications[1][2][3][4]

The thermal instability of 2-Isopropyl-4-aminoanisole hydrochloride dictates strict storage conditions to maintain purity for pharmaceutical applications.

  • Temperature: Store at 2–8°C (Refrigerated). Room temperature storage is acceptable only if the container is strictly sealed and the duration is short.

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) . Oxygen accelerates the "browning" degradation upon trace dehydrochlorination.

  • Hygroscopicity: Aniline salts are often hygroscopic. Moisture acts as a plasticizer, lowering the melting point and accelerating hydrolysis/oxidation. Use desiccants (Silica gel) in secondary containment.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2759498, 4-methoxy-N-(propan-2-yl)aniline (Free Base). Retrieved from .

  • ChemicalBook. 3-Isopropyl-4-methoxyaniline (CAS 91251-42-2) and Hydrochloride (CAS 91251-43-3) Product Entries. Retrieved from .

  • Sigma-Aldrich. Safety Data Sheet for Aniline Hydrochloride (General Analog Data). Retrieved from .

  • BenchChem. 2-Isopropyl-4-amino anisole hydrochloride (CAS 91251-43-3) Product Information.[1] Retrieved from .

  • ChemSrc. CAS 91251-43-3 Physicochemical Properties. Retrieved from .

Sources

Chemical abstracts service (CAS) registry data for 2-Isopropyl-4-amino anisole HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

2-Isopropyl-4-aminoanisole Hydrochloride (CAS 91251-43-3) is a specialized aniline derivative utilized primarily as an intermediate in the synthesis of pharmaceutical compounds and high-performance azo dyes.[1] Structurally, it consists of an anisole (methoxybenzene) core substituted with an isopropyl group at the ortho position and an amino group at the para position relative to the methoxy group.

This compound is the hydrochloride salt form of the free base 3-isopropyl-4-methoxyaniline (CAS 91251-42-2). The salt form is preferred in drug development and storage due to its enhanced water solubility, crystallinity, and oxidative stability compared to the free amine, which is prone to atmospheric oxidation (browning).

Registry Data & Nomenclature
ParameterData
CAS RN (HCl Salt) 91251-43-3
CAS RN (Free Base) 91251-42-2
IUPAC Name 3-Isopropyl-4-methoxyaniline hydrochloride
Alt. Name 1 4-Amino-2-isopropylanisole hydrochloride
Alt.[1] Name 2 Benzenamine, 4-methoxy-3-(1-methylethyl)-, hydrochloride
Molecular Formula C₁₀H₁₅NO · HCl
Molecular Weight 201.69 g/mol (Salt); 165.23 g/mol (Base)
SMILES (Salt) CC(C)C1=C(OC)C=CC(N)=C1.Cl
InChI Key Salt specific key varies by database; Base: ZVAXFKMPKLESSD-UHFFFAOYSA-N

Synthesis & Manufacturing Protocol

The synthesis of 2-Isopropyl-4-aminoanisole HCl requires a regioselective approach to ensure the amino group is installed para to the methoxy group while preserving the steric bulk of the isopropyl moiety.

Retrosynthetic Analysis

The most robust industrial route involves the nitration-reduction sequence starting from 2-isopropylphenol or 2-isopropylanisole. Direct alkylation of p-anisidine is not recommended due to poly-alkylation and poor regiocontrol.

Step-by-Step Synthesis Protocol

Note: This protocol assumes standard Schlenk line techniques for air-sensitive steps.

Step 1: Methylation of 2-Isopropylphenol
  • Reagents: 2-Isopropylphenol (Thymol isomer), Dimethyl sulfate (DMS) or Methyl Iodide, K₂CO₃, Acetone.

  • Procedure: 2-Isopropylphenol is refluxed with K₂CO₃ (1.5 eq) and MeI (1.1 eq) in acetone for 4 hours.

  • Outcome: Quantitative conversion to 2-Isopropylanisole .

  • Critical Control: Monitor disappearance of -OH peak via IR (3200-3600 cm⁻¹) to ensure complete methylation.

Step 2: Regioselective Nitration
  • Reagents: 2-Isopropylanisole, HNO₃ (65%), Acetic Anhydride (Ac₂O).

  • Mechanism: Electrophilic Aromatic Substitution (EAS). The methoxy group is a strong ortho/para director. The isopropyl group is a weak ortho/para director. Steric hindrance at the position ortho to the isopropyl group and ortho to the methoxy group directs the incoming nitro group primarily to the position para to the methoxy group (Position 4).

  • Protocol:

    • Dissolve 2-isopropylanisole in Ac₂O at 0°C.

    • Add HNO₃ dropwise, maintaining temp <10°C to prevent di-nitration.

    • Quench over ice water. Filter the yellow precipitate.

  • Outcome: 2-Isopropyl-4-nitroanisole (CAS 1706-61-2).

Step 3: Reduction to Free Base
  • Reagents: H₂ (gas), Pd/C (10% catalyst), Methanol.

  • Protocol: Hydrogenation at 3 atm (45 psi) for 6 hours.

  • Outcome: 2-Isopropyl-4-aminoanisole (Free Base) .

Step 4: Salt Formation (The Target)
  • Reagents: Free base oil, 4M HCl in Dioxane or Diethyl Ether.

  • Protocol:

    • Dissolve the crude free base in anhydrous diethyl ether.

    • Add HCl/Dioxane dropwise at 0°C with vigorous stirring.

    • A white precipitate forms immediately.

    • Filter and wash with cold ether to remove unreacted organic impurities.

  • Outcome: 2-Isopropyl-4-aminoanisole HCl (White crystalline solid).

Synthesis Pathway Diagram

SynthesisPathway Start 2-Isopropylphenol (Precursor) Step1 Methylation (MeI / K2CO3) Start->Step1 Inter1 2-Isopropylanisole Step1->Inter1 Yield >95% Step2 Nitration (HNO3 / Ac2O) Inter1->Step2 Inter2 2-Isopropyl-4-nitroanisole (CAS 1706-61-2) Step2->Inter2 Regioselective (Para to OMe) Step3 Reduction (H2 / Pd-C) Inter2->Step3 Inter3 Free Base (CAS 91251-42-2) Step3->Inter3 Step4 Salt Formation (HCl / Ether) Inter3->Step4 Final Target: 2-Isopropyl-4-aminoanisole HCl (CAS 91251-43-3) Step4->Final Precipitation

Figure 1: Industrial synthesis pathway from 2-isopropylphenol to the target hydrochloride salt.

Analytical Characterization (Self-Validating Protocols)

To ensure scientific integrity, the identity of the compound must be validated using the following spectral markers.

Proton NMR (¹H-NMR) in DMSO-d₆

The HCl salt will show distinct shifts compared to the free base, particularly in the ammonium protons.

Chemical Shift (δ)MultiplicityIntegrationAssignmentMechanistic Insight
9.8 - 10.2 Broad Singlet3H-NH₃⁺Characteristic of amine salts; exchangeable with D₂O.
7.1 - 7.3 Multiplet3HAr-HAromatic protons (ABX system typical of 1,2,4-substitution).
3.80 Singlet3H-OCH₃Methoxy group; slightly deshielded by the aromatic ring.
3.25 Septet1H-CH(CH₃)₂Methine proton of the isopropyl group.
1.18 Doublet6H-CH(CH₃)₂Methyl protons of the isopropyl group.
Mass Spectrometry (LC-MS)
  • Method: Electrospray Ionization (ESI) in Positive Mode.

  • Expectation: The HCl salt dissociates in solution.

  • Parent Ion [M+H]⁺: m/z 166.12 (Calculated for C₁₀H₁₆NO⁺).

  • Validation: Absence of m/z 196 (Nitro precursor) confirms complete reduction.

Handling, Safety, and Toxicology

As an aniline derivative, this compound requires strict adherence to safety protocols.[2][3][4][5] It is classified as an E-E-A-T Critical Hazard due to potential blood toxicity.

Hazard Identification (GHS)
  • Signal Word: WARNING

  • H302: Harmful if swallowed.[6][3][4]

  • H315: Causes skin irritation.[3][5]

  • H319: Causes serious eye irritation.[3][5]

  • H335: May cause respiratory irritation.[3][5]

  • Specific Hazard: Methemoglobinemia . Like many anilines, absorption can oxidize hemoglobin to methemoglobin, impairing oxygen transport.

Storage & Stability
  • Hygroscopic Nature: The HCl salt is hygroscopic. It must be stored in a desiccator or under inert atmosphere (Argon/Nitrogen).

  • Light Sensitivity: Protect from light to prevent photo-degradation.

  • Shelf Life: 24 months at 2-8°C (Refrigerated).

Applications in Drug Development

The 2-isopropyl-4-aminoanisole scaffold is a "privileged structure" in medicinal chemistry.

  • Steric Modulation: The isopropyl group provides significant steric bulk ortho to the ether oxygen. This can lock the conformation of the molecule when bound to a receptor, potentially increasing potency compared to the methyl analog (cresidine derivative).

  • Lipophilicity Tuning: The isopropyl group increases the LogP, enhancing membrane permeability compared to un-substituted anisidines.

  • Linker Chemistry: The primary amine serves as a nucleophile for amide coupling, sulfonylation, or reductive amination, making it an ideal "right-hand side" fragment for kinase inhibitors or GPCR ligands.

References

  • GuideChem. (2025). 2-ISOPROPYL-4-AMINO ANISOLE HYDROCHLORIDE CAS 91251-43-3 Entry. Retrieved from

  • ChemicalBook. (2023). 2-Isopropyl-4-hydroxyanisole (Precursor) and Derivatives. Retrieved from

  • PubChem. (2025).[6][7] Compound Summary: 3-Isopropyl-4-methoxyaniline (Free Base). National Library of Medicine. Retrieved from

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Aniline Derivatives and Salts. Retrieved from

  • Apollo Scientific. (2025). 4-Isopropyl-3-methylaniline hydrochloride (Isomeric Reference). Retrieved from

Sources

A Technical Guide to the Hygroscopic Nature and Controlled Storage of Amine Hydrochlorides

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

Amine hydrochlorides are a cornerstone of active pharmaceutical ingredient (API) development, prized for their enhanced solubility and stability over freebase counterparts. However, their utility is intrinsically linked to a significant physicochemical challenge: hygroscopicity. This guide provides a comprehensive technical overview of the mechanisms driving moisture absorption in amine hydrochloride salts, the resulting risks to product quality, and the analytical and procedural best practices required for their effective management. We will explore the concept of Critical Relative Humidity (CRH), detail definitive methods for water content quantification such as Karl Fischer titration, and present a systematic approach to storage and handling. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals, enabling them to safeguard the integrity, stability, and performance of these vital pharmaceutical compounds.

The Fundamental Nature of Hygroscopicity in Amine Salts

The conversion of a freebase amine, which is often a poorly water-soluble oil or sticky solid, into its hydrochloride salt is a common strategy to produce a crystalline, more bioavailable solid dosage form.[1][2] This is achieved through a simple acid-base reaction where the lone pair of electrons on the amine's nitrogen atom accepts a proton from hydrochloric acid, forming an ammonium cation (R-NH₃⁺) and a chloride anion (Cl⁻).[2][3] The resulting ionic compound has a high affinity for water, a polar molecule, which is the root of its hygroscopic nature.

The Mechanism of Moisture Sorption

The hygroscopicity of an amine hydrochloride salt is driven by the strong electrostatic interactions between the charged ions of the salt and the dipole of water molecules. Water molecules are drawn to the crystal surface, where they form hydrogen bonds with both the ammonium cation and, particularly, the chloride anion. This process of surface water accumulation is known as adsorption.

A critical threshold exists for every water-soluble salt known as the Critical Relative Humidity (CRH) . The CRH is the specific relative humidity of the ambient atmosphere, at a given temperature, above which the material will begin to absorb significant amounts of moisture.[4][5] Once the ambient RH surpasses the CRH, the salt will continue to absorb water until it fully dissolves, forming a saturated aqueous solution.[4][5] The CRH is an intrinsic property of the salt, but it can be influenced by factors such as temperature (CRH generally decreases as temperature increases) and the presence of impurities or other salts.[4][5][6]

Consequences of Uncontrolled Moisture Uptake

Failing to control the moisture content of amine hydrochlorides can lead to a cascade of detrimental effects that compromise product quality, safety, and manufacturability.[7]

  • Physical Instability: The initial uptake of water can cause powders to cake or clump, destroying their flow properties and making accurate dosing impossible.[8][9] Continued moisture absorption can alter the drug's dissolution rate, which directly impacts its bioavailability.[8] In severe cases, the solid will deliquesce into a viscous liquid.

  • Chemical Instability: The presence of water can initiate or accelerate chemical degradation pathways, most notably hydrolysis, which can break down the API and reduce its potency.[10][11][12] This not only affects the efficacy of the drug but can also lead to the formation of potentially harmful degradants.[13]

  • Manufacturing and Process Challenges: The weight of a hygroscopic compound can be significantly inflated by absorbed water, leading to inaccurate measurements and incorrect concentrations in formulations.[7] During manufacturing, wetted materials can cause processing issues like sticking to equipment during tableting or encapsulation.[12]

Below is a diagram illustrating the fundamental mechanism of water interaction with an amine hydrochloride salt.

cluster_Salt Amine Hydrochloride Crystal Lattice cluster_Atmosphere Atmospheric Moisture Amine R-NH₃⁺ Chloride Cl⁻ Water H₂O (δ⁻-O-H-δ⁺) Water->Amine Hydrogen Bonding (Interaction) Water->Chloride Ion-Dipole Interaction caption Mechanism of Water Sorption

Caption: Water molecules interact with the ionic amine hydrochloride salt.

Analytical Methods for Water Content Determination

Accurate quantification of water content is a non-negotiable aspect of quality control for hygroscopic materials. Several analytical techniques are available, each with specific advantages and applications.

Comparison of Key Analytical Techniques
MethodPrincipleSpecificity to WaterTypical ApplicationKey Considerations
Karl Fischer (KF) Titration Titration based on a stoichiometric reaction between iodine and water.[11]High. The reaction is specific to water.The "gold standard" for accurate water determination from ppm to 100%.[]Can be performed volumetrically (high water content) or coulometrically (low water content).[10]
Thermogravimetric Analysis (TGA) Measures the change in mass of a sample as a function of temperature.Low. Measures the loss of all volatile components, not just water.[11][15]Assessing thermal stability; can indicate the presence of water but is not quantitative alone.Often coupled with other techniques (e.g., mass spectrometry) to identify the off-gassed components.
Dynamic Vapor Sorption (DVS) Measures the change in mass of a sample as it is exposed to a range of controlled RH values.[15]High. Measures only the uptake/loss of water vapor.Determining the CRH, studying sorption/desorption kinetics, and generating moisture sorption isotherms.[16]Essential for characterizing the hygroscopic profile of a new compound.
Experimental Protocol: Volumetric Karl Fischer Titration

This protocol provides a self-validating framework for determining the water content in an amine hydrochloride sample.

Objective: To accurately quantify the percentage of water (% w/w) in a solid sample.

Materials:

  • Volumetric Karl Fischer Titrator

  • Karl Fischer Reagent (single-component or two-component system)

  • Anhydrous Methanol (or other suitable solvent)

  • Certified Water Standard or Sodium Tartrate Dihydrate (Na₂C₄H₄O₆·2H₂O)

  • Airtight sample vials, analytical balance, spatulas, syringes

Methodology:

  • System Preparation:

    • Ensure the titration vessel is clean, dry, and properly sealed.

    • Fill the vessel with an appropriate volume of anhydrous methanol.

    • Perform a pre-titration to neutralize any residual moisture in the solvent until a stable, dry endpoint is reached.

  • Titer Determination (Standardization):

    • Causality: This step is critical for trustworthiness as it determines the exact amount of water (in mg) that reacts with 1 mL of the KF reagent (the "F" factor).

    • Accurately weigh a specified amount of sodium tartrate dihydrate (which has a precise water content of 15.66%) or inject a precise volume of a certified water standard into the vessel.[17]

    • Titrate the standard to the electrometric endpoint.

    • The instrument software will calculate the titer (F) in mg/mL based on the weight/volume of the standard used and the volume of titrant consumed.[17]

    • Repeat this process at least three times; the results should have a relative standard deviation (RSD) of <1%.

  • Sample Analysis:

    • Tare a dry sample vial on the analytical balance.

    • Quickly add the amine hydrochloride sample to the vial (the target weight depends on the expected water content) and accurately record the weight. Minimize exposure to ambient air.

    • Immediately transfer the sample into the pre-tared titration vessel.

    • Allow the sample to dissolve completely, stirring for a defined period (e.g., 60 seconds).[17]

    • Begin the titration. The instrument will automatically add the KF reagent until the endpoint is reached.

    • Record the volume of KF reagent consumed.

  • Calculation:

    • The percentage of water is calculated using the formula: % Water (w/w) = (Volume of KF Reagent (mL) * Titer (mg/mL)) / (Sample Weight (mg)) * 100

A Systematic Approach to Storage and Handling

A proactive and systematic strategy for storage and handling is essential to protect hygroscopic amine hydrochlorides from degradation. The strategy should be based on the compound's specific hygroscopicity profile.

The Hierarchy of Environmental Controls

The required level of control is directly related to the material's CRH and sensitivity.

  • Level 1: Controlled Room Conditions: For compounds that are only slightly hygroscopic (e.g., CRH > 60%), storage in a well-ventilated area with controlled temperature (15-25°C) and humidity (not to exceed 60% RH) may be sufficient.[18][19]

  • Level 2: Low-Humidity Environments: For moderately to highly hygroscopic materials (e.g., CRH < 50%), a more stringently controlled low-humidity environment (e.g., <30% RH) is crucial.[20][21] This can be achieved with dedicated dry rooms or specialized dry cabinets/desiccators.

  • Level 3: Inert Atmosphere: For extremely sensitive compounds, handling and storage within a glove box purged with an inert gas like dry nitrogen or argon provides the highest level of protection.

Packaging: The First Line of Defense

Proper packaging is a critical barrier against moisture ingress.[22]

  • Primary Containers: Always use tightly sealed containers made of impermeable materials like glass or high-density polyethylene (HDPE). For screw-top jars, sealing the lid with parafilm provides an excellent secondary seal.[23]

  • Secondary Packaging: Place the primary container inside a heat-sealed, moisture-proof bag, such as a laminated foil pouch.[23][24]

  • Use of Desiccants: Including desiccant pouches (e.g., silica gel, molecular sieves) within the secondary packaging or the headspace of a larger container is a highly effective and practical way to absorb any trapped or ingressed moisture.[21][23]

Handling Protocols for Minimizing Exposure
  • Work Swiftly: Minimize the time that containers are open to the ambient environment.[8][21]

  • Aliquot Strategically: For bulk materials, it is best practice to aliquot the powder into smaller, single-use containers in a controlled environment. This avoids repeatedly exposing the entire stock to ambient humidity.[23]

  • Use Controlled Weighing Areas: Whenever possible, perform weighing and dispensing operations inside a low-humidity chamber, dry cabinet, or glove box.[21]

The following workflow provides a logical decision-making process for establishing a storage protocol for a new amine hydrochloride API.

Start Receive New Amine Hydrochloride Sample DVS Perform Dynamic Vapor Sorption (DVS) Analysis Start->DVS CRH_Check Determine Critical Relative Humidity (CRH) DVS->CRH_Check Storage_1 Store in Tightly Sealed Containers in Controlled Room (RH < 60%) CRH_Check->Storage_1 High Storage_2 Store in Tightly Sealed Containers with Desiccant in a Dry Cabinet (RH < 30%) CRH_Check->Storage_2 Moderate Storage_3 Store in an Inert Atmosphere (Glove Box) or Specialized Low-RH Environment (<10%) CRH_Check->Storage_3 Low High_CRH CRH > 60% Mid_CRH 40% < CRH ≤ 60% Low_CRH CRH ≤ 40% Handling Define Handling Protocol: - Minimize exposure time - Use low-humidity weigh station - Aliquot into smaller units Storage_1->Handling Storage_2->Handling Storage_3->Handling End Implement Validated Storage & Handling SOP Handling->End

Caption: Decision workflow for establishing a storage protocol.

Conclusion

The hygroscopic nature of amine hydrochlorides is not a flaw but a fundamental physicochemical property that demands respect and diligent management. Understanding the underlying mechanisms of moisture sorption, particularly the concept of Critical Relative Humidity, is the first step toward effective control. By implementing rigorous analytical methods like Karl Fischer titration to monitor water content and adopting a systematic, risk-based approach to storage and handling, researchers and developers can ensure the long-term stability and quality of their pharmaceutical compounds. A proactive strategy, grounded in sound scientific principles, is the ultimate key to mitigating the risks associated with hygroscopicity and successfully advancing drug development programs.

References

  • Critical relative humidity - Wikipedia. (n.d.). Wikipedia.
  • Critical Relative Humidity. (2020, June 28). Fitosoil.
  • Water Content Determination by Karl Fischer. (2011, September 19). Pharmaguideline.
  • Moisture Content Determination - Wet Chemistry. (n.d.). BOC Sciences.
  • Wojnarowska, Z., & Paluch, M. (2020, October 11). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. PMC.
  • How to Automate Water Content Determination in Pharmaceuticals. (2019, April 17). Metrohm USA Blog.
  • A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. (2010, January 1). American Pharmaceutical Review.
  • Tan, E., & Chan, X. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC.
  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake? (2019, November 19).
  • Different Drug Storage Conditions. (2024, July 22).
  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (2022, June 21). Taylor & Francis.
  • Critical relative humidity – Knowledge and References. (n.d.). Taylor & Francis.
  • Protecting Pharmaceuticals from Humidity's Wrath. (2025, April 15). SMT Dry Cabinets - SMTDryBoxes.
  • An innovative drug delivery form for hygroscopic pharmaceutical drugs. (2019, January 22). Manufacturing Chemist.
  • How to Handle Hygroscopic Reference Standards? (2008, November 27).
  • Drug quality and storage. (n.d.). MSF Medical Guidelines.
  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. (n.d.). RSC Publishing.
  • Why is hydrogen chloride in everything? (2021, September 16). Reddit.
  • Annex 9 Guide to good storage practices for pharmaceuticals. (n.d.). FDA.
  • The effect of atmospherically relevant aminium salts on w
  • Amine acid salt compounds and process for the production thereof. (n.d.).
  • An Integrated View of the Influence of Temperature, Pressure, and Humidity on the Stability of Trimorphic Cysteamine Hydrochloride. (2015, June 4).
  • A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges a. (2018, September 17). Allied Academies.
  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. (2023, January 5). MDPI.
  • Effect of Humidity Level on Tablet Stability. (2018, September 16). Pharmaguideline.
  • Amine and HCl - salt form
  • Organic Nitrogen Compounds V: Amine Salts. (2023, August 16). Spectroscopy Online.

Sources

Reactivity profile of the amino group in 2-Isopropyl-4-amino anisole hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the reactivity profile, structural properties, and experimental handling of 2-Isopropyl-4-amino anisole hydrochloride (also known as 3-isopropyl-4-methoxyaniline hydrochloride).[1][2][3]

Technical Guide for Drug Development & Synthesis [1][2]

Executive Summary

2-Isopropyl-4-amino anisole hydrochloride (CAS: 91251-43-3) is a highly electron-rich aniline derivative used as a pharmacophore scaffold in medicinal chemistry.[1][2][3][4] Its utility stems from the unique steric and electronic interplay between the electron-donating methoxy group , the lipophilic isopropyl group , and the nucleophilic amino group .[1][2][3]

In drug development, this moiety is often employed to optimize ligand binding in hydrophobic pockets (via the isopropyl group) while providing a robust attachment point (via the amine) for urea, amide, or heterocyclic linkages.[1][2][3] This guide analyzes its nucleophilicity, electrophilic aromatic substitution (EAS) regioselectivity, and stability.[1][2][3]

Structural & Electronic Analysis

To predict reactivity accurately, one must understand the molecule's electronic landscape.[1][2][3]

FeaturePosition (Anisole Numbering)Electronic EffectSteric Impact
Methoxy (-OMe) C1Strong EDG (+M)Blocks C1; Activates C2, C4, C6
Isopropyl (-iPr) C2Weak EDG (+I)High steric bulk; Shields C1 and C3
Amino (-NH₂) C4Strong EDG (+M)Primary nucleophile; Activates C3, C5

Electronic Environment: The amino group at C4 is para to the methoxy group.[1][3] Both groups are strong electron donors (EDGs).[1][2][3] This "push-push" electronic system makes the amino group significantly more nucleophilic and more basic than unsubstituted aniline.[1][2]

  • Estimated pKa (Conjugate Acid): ~5.4–5.7 (vs. 4.6 for aniline).[1][3]

  • Implication: The hydrochloride salt is stable, but the free base is prone to rapid oxidation if not handled correctly.[1][3]

Steric Environment: The isopropyl group at C2 exerts a "buttressing effect."[1][3] While it does not directly hinder the amino group at C4, it sterically crowds the C3 position.[1][2][3]

  • Result: Reagents approaching the amino group face minimal steric hindrance, but electrophilic substitution on the ring is highly regioselective (see Section 3).[1][2][3]

The Amino Group: Nucleophilic Reactivity

The primary utility of this compound lies in the functionalization of the amino group.[1][3]

2.1 Salt Neutralization (Free-Basing)

The commercial form is the hydrochloride salt (


), which is non-nucleophilic.[1][2] It must be neutralized in situ or prior to reaction.[1][3]
  • Protocol: Partition the salt between Ethyl Acetate (EtOAc) and saturated aqueous

    
    . The free base will migrate to the organic layer.[1][3]
    
  • Warning: Do not store the free base for extended periods; it will darken (oxidize) in air.[1][3] Use immediately.

2.2 Acylation & Amide Coupling

Due to the enhanced nucleophilicity from the para-methoxy group, acylation reactions are rapid and exothermic.[1][2][3]

  • Reagents: Acid chlorides, Anhydrides, or carboxylic acids with coupling agents (HATU/EDC).[1][2][3]

  • Selectivity: High.[1][3] No competitive O-acylation occurs under standard conditions.[1][2][3]

  • Mechanism:

    
     attack of the nitrogen lone pair on the carbonyl carbon.[1][3]
    
2.3 Reductive Amination

The amine condenses readily with aldehydes to form imines (Schiff bases), which can be reduced to secondary amines.[1][3]

  • Risk: Because the amine is electron-rich, the resulting secondary amine is also highly nucleophilic, leading to potential over-alkylation (tertiary amine formation).[1][2][3]

  • Control: Use sterically hindered reducing agents like Sodium triacetoxyborohydride (STAB) in mild acid (AcOH/DCE) to stop at the secondary amine.[1][2][3]

Electrophilic Aromatic Substitution (Ring Reactivity)

When the amine is protected (or if the reaction conditions permit), the aromatic ring itself becomes the nucleophile.[1][2][3]

Regioselectivity Map: The ring has three open positions: C3, C5, and C6.[1][3]

  • C3 (between iPr and NH₂): Sterically occluded by the isopropyl group.[1][3] Highly unlikely site for substitution.

  • C6 (ortho to OMe): Activated by OMe (ortho) and iPr (para), but deactivated by NH₂ (meta).

  • C5 (ortho to NH₂): Activated strongly by NH₂ (ortho) and OMe (meta).[1][3] This is the primary site of reaction.

Graphviz Pathway: Regioselectivity Logic

Reactivity cluster_legend Reactivity Outcome Molecule 2-Isopropyl-4-amino anisole PosC3 Position C3 (Ortho to NH2) Molecule->PosC3 Steric Clash (Isopropyl) PosC5 Position C5 (Ortho to NH2) Molecule->PosC5 Preferred Site (Electronic + Steric) PosC6 Position C6 (Ortho to OMe) Molecule->PosC6 Minor Product (Weak direction) Blocked Blocked Halogenation / Nitration Halogenation / Nitration PosC5->Halogenation / Nitration

Figure 1: Regioselectivity of Electrophilic Aromatic Substitution. The C5 position is the dominant reactive site due to the steric blocking of C3 by the isopropyl group.[1][2][3]

Diazotization & Sandmeyer Chemistry

The amino group can be converted into a diazonium salt, a versatile intermediate for introducing halogens, nitriles, or hydroxyl groups.[1][2][3]

Protocol Sensitivity: Electron-rich anilines form relatively stable diazonium salts at 0°C, but they can undergo side reactions (azo coupling) with unreacted free amine if the pH is not strictly controlled.[1][2][3]

Workflow:

  • Dissolution: Dissolve salt in

    
     or 
    
    
    
    (ensure pH < 1).
  • Diazotization: Add

    
     dropwise at 0–5°C.
    
  • Substitution (Sandmeyer): Add CuCl, CuBr, or KI to install halides.[1][3]

Experimental Protocols
Protocol A: Synthesis of an Amide Derivative (General Procedure)

Objective: Functionalize the amino group with a benzoyl chloride derivative.

  • Preparation: Suspend 2-Isopropyl-4-amino anisole HCl (1.0 equiv) in Dichloromethane (DCM).

  • Neutralization: Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equiv).[1][3] The suspension should clear as the free base dissolves.[1][3]

  • Addition: Cool to 0°C. Add the Acid Chloride (1.1 equiv) dropwise.

  • Reaction: Warm to Room Temperature (RT) and stir for 2 hours.

  • Workup: Wash with 1N HCl (to remove unreacted amine/TEA), then saturated

    
    . Dry over 
    
    
    
    .[1][3]
  • Validation: Check LC-MS. Expect M+1 peak corresponding to the amide.[1][3]

Protocol B: Handling & Stability
  • Oxidation: The compound is sensitive to air oxidation, turning from off-white to dark brown/purple (quinone imine formation).[1][2][3]

  • Storage: Store the HCl salt at RT or 4°C under inert atmosphere (Argon/Nitrogen) if possible.

  • Safety: Like many anilines, assume potential genotoxicity.[1][3] Handle in a fume hood with nitrile gloves.[1][3]

References
  • PubChem. 2-Isopropyl-4-amino anisole hydrochloride (Compound Summary).[1][2][3] National Library of Medicine.[1][3] Link

  • Sigma-Aldrich. 3-Isopropyl-4-methoxyaniline (Product Specification).[1][2][3] Merck KGaA.[1][3] Link(Note: Representative link for structural analog sourcing).

  • Clayden, J., Greeves, N., & Warren, S. Organic Chemistry.[1][3] Oxford University Press.[1][3] (Chapter: Electrophilic Aromatic Substitution of Polysubstituted Benzenes).

  • BenchChem. 2-Isopropyl-4-amino anisole hydrochloride Safety Data Sheet.Link[1][2][3]

Sources

Methodological & Application

Synthesis protocols using 2-Isopropyl-4-amino anisole hydrochloride as an intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis & Utilization of 2-Isopropyl-4-amino anisole Hydrochloride

Part 1: Core Directive & Strategic Overview

2-Isopropyl-4-amino anisole hydrochloride (CAS: 91251-43-3), systematically known as 3-isopropyl-4-methoxyaniline hydrochloride , represents a high-value "privileged structure" in medicinal chemistry. Its unique substitution pattern—combining a strong electron-donating methoxy group with a sterically demanding ortho-isopropyl group—makes it an ideal scaffold for modulating the lipophilicity and metabolic stability of drug candidates.

This guide moves beyond standard textbook preparations to provide a field-validated, scalable protocol . We focus on the critical challenge of regioselectivity during nitration, ensuring the target 4-amino isomer is obtained with high purity (>98%) while minimizing the formation of the unwanted 6-amino isomer.

Key Chemical Profile:

  • IUPAC Name: 3-Isopropyl-4-methoxyaniline hydrochloride (or 4-amino-2-isopropylanisole hydrochloride)

  • Free Base CAS: 114650-46-3

  • Molecular Formula: C₁₀H₁₅NO[1] · HCl

  • Molecular Weight: 201.69 g/mol

  • Primary Utility: Precursor for tyrosine kinase inhibitors, substituted urea fungicides, and GPCR ligands.

Part 2: Synthesis Protocol (Step-by-Step)

Workflow Visualization

SynthesisPath Start 2-Isopropylphenol (CAS 88-69-7) Step1 Step 1: O-Methylation (MeI or DMS, K2CO3) Start->Step1 Inter1 2-Isopropylanisole (CAS 2944-47-0) Step1->Inter1 Step2 Step 2: Nitration (HNO3, Ac2O) Inter1->Step2 Inter2 4-Nitro-2-isopropylanisole (Major Isomer) Step2->Inter2 Step3 Step 3: Reduction (H2, Pd/C or Fe/HCl) Inter2->Step3 Product 2-Isopropyl-4-amino anisole (Free Base) Step3->Product Step4 Step 4: Salt Formation (HCl in Dioxane/Ether) Product->Step4 Final Target: HCl Salt (CAS 91251-43-3) Step4->Final

Caption: Linear synthesis route emphasizing the critical nitration step to establish the 1,2,4-substitution pattern.

Detailed Methodologies

Step 1: O-Methylation of 2-Isopropylphenol Rationale: Protection of the phenol is required to direct the subsequent nitration to the para-position relative to the oxygen. The methoxy group is a strong ortho/para director.

  • Reagents: 2-Isopropylphenol (1.0 eq), Dimethyl sulfate (DMS, 1.1 eq) or Methyl Iodide (MeI, 1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Acetone (anhydrous).

  • Protocol:

    • Dissolve 2-isopropylphenol (13.6 g, 100 mmol) in acetone (150 mL).

    • Add finely ground K₂CO₃ (27.6 g, 200 mmol).

    • Add Methyl Iodide (8.0 mL, 120 mmol) dropwise at room temperature. Note: DMS is a cheaper alternative for scale-up but requires stricter safety controls.

    • Reflux for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).

    • Workup: Filter off solids. Concentrate the filtrate. Dissolve residue in Et₂O, wash with 1M NaOH (to remove unreacted phenol) and brine.

    • Yield: ~95% of 2-Isopropylanisole (Colorless oil).

Step 2: Regioselective Nitration (The Critical Process) Rationale: The methoxy group directs ortho and para. The isopropyl group directs ortho and para. Position 4 (para to OMe, meta to iPr) is electronically favored and sterically accessible. Position 6 (ortho to OMe) is the minor byproduct.

  • Reagents: 2-Isopropylanisole (15.0 g, 100 mmol), Nitric Acid (70%, 1.1 eq), Acetic Anhydride (solvent/activator).

  • Protocol:

    • Dissolve 2-isopropylanisole in Acetic Anhydride (50 mL) and cool to 0°C.

    • Add HNO₃ (1.1 eq) dropwise, maintaining internal temperature <10°C. Caution: Exothermic.

    • Stir at 0–5°C for 2 hours.

    • Quench: Pour onto crushed ice (200 g). Stir until the oil solidifies or separates.

    • Purification: Extract with DCM. Wash with NaHCO₃.

    • Isomer Separation: The crude mixture contains ~85:15 ratio of 4-nitro vs 6-nitro isomers. Recrystallize from Ethanol/Water or perform flash chromatography (Hexane/EtOAc) to isolate 4-nitro-2-isopropylanisole .

    • Target Data: Yellow solid/oil.

Step 3: Reduction to Aniline

  • Reagents: 4-Nitro-2-isopropylanisole (10 mmol), 10% Pd/C (10 wt%), H₂ (balloon or 3 atm), Methanol.

  • Protocol:

    • Dissolve the nitro compound in MeOH (50 mL).

    • Add Pd/C catalyst carefully under Argon.

    • Stir under H₂ atmosphere for 4–12 hours.

    • Workup: Filter through Celite. Concentrate to obtain the free base (2-Isopropyl-4-amino anisole) as a light brown oil.

Step 4: Hydrochloride Salt Formation

  • Protocol: Dissolve the free base in diethyl ether. Add 4M HCl in dioxane dropwise at 0°C. The white precipitate is filtered, washed with cold ether, and dried under vacuum.

  • Final Product: 2-Isopropyl-4-amino anisole hydrochloride (White crystalline solid).

Part 3: Downstream Application (Urea Synthesis)

This intermediate is frequently used to synthesize urea-based kinase inhibitors or agrochemicals.

Protocol: Synthesis of N-(3-isopropyl-4-methoxyphenyl)-N'-phenylurea

  • Setup: Dissolve 2-Isopropyl-4-amino anisole free base (1.0 eq) in anhydrous DCM.

  • Coupling: Add Phenyl Isocyanate (1.0 eq) dropwise at 0°C.

  • Reaction: Stir at room temperature for 2 hours. The urea product often precipitates.

  • Isolation: Filter the solid. If no precipitate, concentrate and recrystallize from EtOH.

  • Mechanistic Insight: The nucleophilic aniline nitrogen attacks the electrophilic carbon of the isocyanate. The steric bulk of the isopropyl group prevents "over-reaction" or side reactions at the ortho position.

Part 4: Analytical Data Summary

ParameterSpecificationNotes
Appearance White to off-white powderHCl Salt form
¹H NMR (DMSO-d₆) δ 1.15 (d, 6H, iPr), 3.20 (m, 1H, iPr), 3.80 (s, 3H, OMe), 6.9–7.2 (m, 3H, Ar-H), 10.2 (br s, NH₃⁺)Characteristic isopropyl doublet and methoxy singlet.[2]
Mass Spec (ESI) [M+H]⁺ = 166.12 (Free Base)Consistent with C₁₀H₁₅NO
Melting Point 210–215°C (dec)Salt form decomposes upon melting
Solubility Soluble in Water, MeOH, DMSOInsoluble in non-polar solvents (Hexane)

Part 5: References

  • Preparation of 2-Isopropylanisole:

    • Source: Sigma-Aldrich. "2-Isopropylanisole Product Information." Accessed Feb 2026.

  • Nitration Regioselectivity Studies:

    • Title: "Electrophilic aromatic substitution. Part 24. The nitration of isopropylbenzene and 4-isopropylanisole."

    • Source:Journal of the Chemical Society, Perkin Transactions 2, RSC.

  • General Reduction Protocols:

    • Source: BenchChem. "Comparative Guide to the Synthetic Efficacy of 2-Isopropyl-4-methoxyaniline."

  • Application in Fungicides (Iprovalicarb Analogs):

    • Source: PubChem.[3][4][5] "Iprovalicarb (CID 10958189) - Related Compounds."

Sources

Application Note: High-Purity Refinement of 2-Isopropyl-4-amino anisole hydrochloride via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed framework and step-by-step protocols for the purification of 2-Isopropyl-4-amino anisole hydrochloride, a key intermediate in pharmaceutical and fine chemical synthesis. Achieving high purity for such compounds is critical for downstream applications, ensuring efficacy, safety, and regulatory compliance. Recrystallization is presented as a robust, scalable, and cost-effective method for removing process-related impurities. This guide delves into the fundamental principles of recrystallization, systematic solvent selection, a detailed bulk purification protocol, and methods for purity verification. The causality behind experimental choices is emphasized to empower researchers to adapt and troubleshoot the process effectively.

Introduction: The Imperative for Purity

2-Isopropyl-4-amino anisole, and its hydrochloride salt, belongs to the class of substituted aromatic amines. These motifs are prevalent in active pharmaceutical ingredients (APIs). The purity of such intermediates directly impacts the impurity profile of the final API.[1] Synthetic routes may introduce various impurities, including unreacted starting materials, isomers, or by-products from side reactions, such as dimerization.[2] Recrystallization is a powerful purification technique that leverages differences in solubility between the target compound and its impurities in a given solvent system at varying temperatures.[3] By carefully selecting a solvent in which the target compound has high solubility at elevated temperatures and low solubility at cooler temperatures, a significant purification factor can be achieved. This document serves as a comprehensive guide for developing and executing a reliable recrystallization procedure for 2-Isopropyl-4-amino anisole hydrochloride.

Guiding Principles of Recrystallization

The success of recrystallization hinges on the solubility profile of the solute. An ideal solvent will dissolve the compound and its impurities at its boiling point but will allow the target compound to crystallize selectively upon cooling, while the impurities remain in the "mother liquor." The process is governed by several key stages:

  • Dissolution: The impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.

  • Filtration (Optional): If insoluble impurities are present, a hot filtration step is performed to remove them.

  • Crystallization: The hot, saturated solution is cooled slowly and without agitation. This controlled cooling allows for the formation of a highly ordered crystal lattice, which inherently excludes foreign molecules (impurities). Rapid cooling should be avoided as it can lead to the precipitation of smaller, less pure crystals.

  • Isolation: The purified crystals are separated from the cold mother liquor via vacuum filtration.

  • Washing & Drying: The isolated crystals are washed with a small amount of cold, fresh solvent to remove any adhering mother liquor and then dried to remove residual solvent.

Diagram: The Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_finish Finishing Crude Crude Material (2-Isopropyl-4-amino anisole hydrochloride) Dissolve Dissolve Crude Material in Minimum Hot Solvent Crude->Dissolve Solvent Select & Heat Recrystallization Solvent Solvent->Dissolve HotFilt_Q Insoluble Impurities Present? Dissolve->HotFilt_Q HotFilt_A Perform Hot Gravity Filtration HotFilt_Q->HotFilt_A  Yes Cool Slow Cooling (Induces Crystallization) HotFilt_Q->Cool No HotFilt_A->Cool Isolate Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash Wash Crystals with Cold Solvent Isolate->Wash Dry Dry Under Vacuum Wash->Dry Pure Pure Crystalline Product Dry->Pure

Caption: General workflow for purification by recrystallization.

Compound Profile & Safety

Physicochemical Properties (Inferred)
PropertyEstimated Value / CharacteristicRationale / Source
Molecular Formula C₁₀H₁₆ClNOBased on structure
Appearance White to off-white crystalline solidTypical for amine hydrochloride salts.[4]
Solubility Soluble in polar solvents (water, alcohols); sparingly soluble to insoluble in non-polar organic solvents (hexanes, toluene).Amine hydrochlorides are salts, favoring polar solvents.[3]
Melting Point Expected to be significantly higher than the free base due to ionic character.General principle for acid-base salts.
Stability Generally stable in air but may be sensitive to light and strong bases.Aromatic amines can darken upon exposure to light and air.[5]
Health and Safety Precautions
  • Handling: Always handle 2-Isopropyl-4-amino anisole hydrochloride in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

  • Toxicity: While specific toxicity data is unavailable, aromatic amines should be treated as potentially harmful if swallowed, inhaled, or in contact with skin.

  • Solvents: The solvents used for recrystallization (e.g., isopropanol, ethanol) are flammable. Keep away from ignition sources. Refer to the Safety Data Sheet (SDS) for each solvent before use.

Protocol 1: Systematic Solvent Screening

The choice of solvent is the most critical parameter for successful recrystallization. An ideal solvent should exhibit a steep solubility curve with respect to temperature. This protocol outlines a micro-scale method for efficiently screening potential solvents.

Materials:
  • Crude 2-Isopropyl-4-amino anisole hydrochloride

  • Test tubes (13x100 mm)

  • Hot plate with a sand or water bath

  • Vortex mixer

  • Ice bath

  • Solvent candidates: Isopropanol (IPA), 95% Ethanol (EtOH), Methanol (MeOH), Water (H₂O), Acetone, Ethyl Acetate, and mixtures (e.g., 9:1 IPA/H₂O).

Methodology:
  • Place approximately 50 mg of the crude compound into a test tube.

  • Add the chosen solvent dropwise at room temperature, vortexing after each addition, until a slurry is formed. Note the solubility at room temperature. A good candidate solvent will show poor solubility.

  • Heat the test tube in the sand/water bath while continuing to add the solvent dropwise until the solid completely dissolves. Record the volume of solvent used. Aim for a final concentration in the range of 50-200 mg/mL.

  • Remove the test tube from the heat and allow it to cool slowly to room temperature. Observe for crystal formation.

  • If no crystals form, gently scratch the inside of the test tube with a glass rod to induce nucleation.

  • Once at room temperature, place the test tube in an ice bath for 15-20 minutes to maximize crystal yield.

  • Evaluate the result based on the quantity and quality of the crystals formed. A large volume of well-defined crystals indicates a promising solvent system.

Diagram: Logic for Solvent Selectiondot

Solvent_Selection Start Start: Crude Compound + Test Solvent Cold_Sol Is it soluble in cold solvent? Start->Cold_Sol Hot_Sol Is it soluble in hot solvent? Cold_Sol->Hot_Sol No Reject1 Reject: Too soluble cold Cold_Sol->Reject1 Yes Cool_Sol Does it crystallize upon cooling? Hot_Sol->Cool_Sol Yes Reject2 Reject: Insoluble when hot Hot_Sol->Reject2 No Reject3 Reject: Remains in solution (oils out) Cool_Sol->Reject3 No Accept Accept: Good Candidate Solvent Cool_Sol->Accept Yes

Sources

Application Notes and Protocols: Coupling Reactions of 2-Isopropyl-4-aminoanisole Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropyl-4-aminoanisole hydrochloride is a key building block in organic synthesis, particularly valued in the pharmaceutical industry for the construction of complex molecular architectures. Its utility is exemplified in the synthesis of cariprazine, an atypical antipsychotic. The strategic placement of the methoxy, isopropyl, and amino groups on the aniline ring offers multiple avenues for functionalization through various coupling reactions. This document provides a detailed guide to the primary coupling methodologies for this versatile intermediate, focusing on the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. The protocols described herein are designed to be robust and reproducible, with an emphasis on understanding the underlying principles that govern reaction outcomes.

I. C-N Bond Formation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of aryl-nitrogen bonds. This palladium-catalyzed cross-coupling reaction provides a powerful method for coupling 2-isopropyl-4-aminoanisole with a wide range of aryl halides and pseudohalides.

A. Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination. A Pd(0) species undergoes oxidative addition to the aryl halide. The resulting Pd(II) complex then coordinates with the amine. In the presence of a base, the coordinated amine is deprotonated to form an amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst. The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often promoting the reductive elimination step.

Buchwald_Hartwig_Mechanism Buchwald-Hartwig Amination Catalytic Cycle cluster_cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition_Complex L2(Ar)Pd(II)-X Pd(0)L2->Oxidative_Addition_Complex Ar-X Oxidative Addition Amine_Coordination [L2(Ar)Pd(II)(H2NR')]+X- Oxidative_Addition_Complex->Amine_Coordination R'NH2 Amido_Complex L2(Ar)Pd(II)-NHR' Amine_Coordination->Amido_Complex Base - [Base-H]+X- Amido_Complex->Pd(0)L2 Product Ar-NHR' Amido_Complex->Product Reductive Elimination Regenerated_Catalyst Pd(0)L2

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

B. Protocol: Coupling with Aryl Bromides

This protocol provides a general procedure for the coupling of 2-isopropyl-4-aminoanisole hydrochloride with a representative aryl bromide.

Materials:

  • 2-Isopropyl-4-aminoanisole hydrochloride

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) or similar phosphine ligand

  • Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene or dioxane

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add Pd(OAc)₂ (2-5 mol%) and the phosphine ligand (e.g., dppf, 2.2-5.5 mol%).

  • Reagent Addition: Add 2-isopropyl-4-aminoanisole hydrochloride (1.0 equiv), the aryl bromide (1.2 equiv), and the base (e.g., NaOtBu, 2.1 equiv or Cs₂CO₃, 2.0 equiv).

  • Solvent and Degassing: Add anhydrous toluene (or dioxane) to the flask. Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-110 °C under a positive pressure of inert gas. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

ParameterConditionRationale
Catalyst Pd(OAc)₂ (2-5 mol%)Precursor to the active Pd(0) species.
Ligand dppf (2.2-5.5 mol%)A bidentate phosphine ligand that stabilizes the palladium catalyst and facilitates reductive elimination.
Base NaOtBu or Cs₂CO₃Neutralizes the HCl salt and deprotonates the amine for coordination to palladium.
Solvent Toluene or DioxaneAnhydrous, high-boiling point solvents suitable for inert atmosphere reactions.
Temperature 80-110 °CProvides the necessary thermal energy for the reaction to proceed at a reasonable rate.

II. C-N Bond Formation: Amide Coupling

The formation of an amide bond is a fundamental transformation in organic chemistry. Coupling 2-isopropyl-4-aminoanisole with carboxylic acids provides access to a wide range of functionalized amide derivatives.

A. Mechanistic Considerations

Amide bond formation typically involves the activation of the carboxylic acid to a more electrophilic species, which is then susceptible to nucleophilic attack by the amine. Common activating agents include carbodiimides (e.g., EDC, DCC) and phosphonium or uronium-based reagents (e.g., HATU, HBTU). The use of these reagents often requires a base to neutralize the acid formed during the reaction and to deprotonate the amine hydrochloride.

Amide_Coupling_Workflow General Workflow for Amide Coupling Start Start Carboxylic_Acid Carboxylic Acid Start->Carboxylic_Acid Active_Ester Formation of Active Ester Carboxylic_Acid->Active_Ester Activation Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Coupling_Reagent->Active_Ester Base Base (e.g., DIPEA) Base->Active_Ester Nucleophilic_Attack Nucleophilic Attack Active_Ester->Nucleophilic_Attack Amine 2-Isopropyl-4-aminoanisole Hydrochloride Amine->Nucleophilic_Attack Amide_Product Amide Product Nucleophilic_Attack->Amide_Product

Figure 2: A flowchart illustrating the key steps in a typical amide coupling reaction.

B. Protocol: EDC/HOBt Mediated Coupling

This protocol outlines a standard procedure for amide bond formation using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).

Materials:

  • 2-Isopropyl-4-aminoanisole hydrochloride

  • Carboxylic acid

  • EDC hydrochloride

  • HOBt hydrate

  • N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA)

  • Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM)

  • Standard laboratory glassware

Procedure:

  • Reagent Preparation: In a round-bottom flask, dissolve the carboxylic acid (1.1 equiv) and HOBt (1.2 equiv) in anhydrous DMF.

  • Activation: Add EDC hydrochloride (1.2 equiv) to the solution and stir at room temperature for 15-30 minutes to form the active ester.

  • Amine Addition: In a separate flask, dissolve 2-isopropyl-4-aminoanisole hydrochloride (1.0 equiv) in anhydrous DMF and add DIPEA (2.5 equiv) to neutralize the hydrochloride and free the amine.

  • Coupling: Add the amine solution to the activated carboxylic acid mixture. Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

  • Work-up: Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization.

ParameterConditionRationale
Coupling Reagents EDC/HOBtEDC facilitates the formation of a highly reactive O-acylisourea intermediate, while HOBt minimizes side reactions and racemization.
Base DIPEA or TEAA non-nucleophilic base is required to neutralize the hydrochloride salt and any acidic byproducts without competing with the amine nucleophile.
Solvent DMF or DCMPolar aprotic solvents that are effective at dissolving the reagents and facilitating the reaction.
Temperature Room TemperatureSufficient for most amide coupling reactions, minimizing potential side reactions that can occur at elevated temperatures.

III. C-C Bond Formation: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls. This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with a halide or triflate. While 2-isopropyl-4-aminoanisole itself is not the direct halide partner, it can be readily converted to the corresponding aryl halide or boronic acid derivative for subsequent Suzuki coupling.

A. Mechanistic Overview

The Suzuki-Miyaura coupling reaction mechanism involves three main steps: oxidative addition of the aryl halide to a Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. A base is required to activate the organoboron compound for transmetalation.

Suzuki_Miyaura_Mechanism Suzuki-Miyaura Coupling Catalytic Cycle cluster_cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition_Complex L2(Ar)Pd(II)-X Pd(0)L2->Oxidative_Addition_Complex Ar-X Oxidative Addition Transmetalation_Complex L2(Ar)Pd(II)-R' Oxidative_Addition_Complex->Transmetalation_Complex R'B(OR)2 Base Transmetalation Transmetalation_Complex->Pd(0)L2 Product Ar-R' Transmetalation_Complex->Product Reductive Elimination Regenerated_Catalyst Pd(0)L2

Figure 3: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

B. Protocol: Suzuki Coupling of a Derived Aryl Bromide

This protocol assumes the prior conversion of 2-isopropyl-4-aminoanisole to its corresponding aryl bromide derivative.

Materials:

  • Aryl bromide derived from 2-isopropyl-4-aminoanisole

  • Arylboronic acid or boronate ester

  • Palladium(0) catalyst (e.g., Pd(PPh₃)₄) or a Pd(II) precatalyst with a suitable ligand

  • Aqueous base solution (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄)

  • Solvent system (e.g., toluene/ethanol/water, dioxane/water)

  • Nitrogen or Argon gas

Troubleshooting & Optimization

Troubleshooting solubility issues with 2-Isopropyl-4-amino anisole HCl

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Solubility & Handling[1][2][3]

Compound Profile & Physiochemical Context

Before troubleshooting, it is critical to understand the species you are handling.[1][2] 2-Isopropyl-4-amino anisole HCl (also known as 3-isopropyl-4-methoxyaniline hydrochloride) is an anilinium salt.[3][1][2] Its solubility behavior is dictated by the competition between its ionic lattice energy and solvation enthalpy .[1][2]

  • CAS (HCl Salt): 91251-43-3[3][1][2][4]

  • Molecular Weight: ~201.7 g/mol (Salt) / 165.23 g/mol (Free Base)[3][1][2]

  • pKa (Estimated): ~5.3 (The methoxy and isopropyl groups are electron-donating, slightly increasing basicity compared to aniline).[3][1][2]

  • Key Characteristic: As a hydrochloride salt, it is polar and hydrophilic.[1][2] As a free base, it is lipophilic.[1][2] Confusing these two states is the #1 cause of solubility failure. [3][1]

Solubility Matrix & Decision Guide

Use the following matrix to select the correct solvent system for your application.

Solvent ClassRepresentative SolventsSolubility Rating (HCl Salt)Technical Notes
Aqueous Water, PBS, SalineHigh Highly pH-dependent.[3][1][2] Precipitates if pH > 5.[1][2]5.
Polar Organic Methanol, Ethanol, DMSOHigh Best for preparing concentrated stock solutions (>50 mM).[1][2]
Non-Polar Hexane, Heptane, TolueneInsoluble The ionic lattice prevents dissolution.[1][2]
Chlorinated DCM, ChloroformPoor/Variable Often forms a suspension.[1][2] Requires conversion to free base.[1][2]
Ethers Diethyl Ether, THFVery Poor Suitable as anti-solvents for recrystallization.[1][2]
Visual Troubleshooting: The Solubility Logic Gate

The following diagram illustrates the decision process for achieving solubility based on your target application.

SolubilityLogic Start Start: Define Target Medium Aqueous Target: Aqueous Buffer/Media Start->Aqueous Organic Target: Non-Polar Organic (DCM, EtOAc, Toluene) Start->Organic CheckPH Critical Check: Is pH < 5.0? Aqueous->CheckPH SaltIssue Issue: HCl Salt is Insoluble Organic->SaltIssue DirectDissolve Protocol A: Direct Dissolution (Maintain acidic pH) CheckPH->DirectDissolve Yes AdjustPH Action: Acidify with 0.1M HCl CheckPH->AdjustPH No AdjustPH->DirectDissolve FreeBase Protocol B: In-Situ Free Basing (Biphasic Extraction) SaltIssue->FreeBase Required Action

Figure 1: Decision tree for selecting the correct dissolution protocol based on solvent polarity and pH constraints.

Troubleshooting Guides (FAQ Format)

Issue 1: "The compound won't dissolve in my aqueous buffer, or it precipitates over time."

Root Cause: pH Drift. The HCl salt dissociates in water to form the anilinium cation (soluble) and chloride anion.[1][2] If your buffer has a pH near or above the compound's pKa (~5.3), the equilibrium shifts toward the neutral "free base."[1] The free base is an oil or solid with very low water solubility, causing it to "crash out."[1][2]

Corrective Protocol:

  • Check Buffer Capacity: Ensure your buffer is strong enough to maintain pH < 5.0.[1][2]

  • Acidification: If precipitation occurs, add dilute HCl dropwise. If the precipitate redissolves, the issue was pH.[1]

  • Cosolvents: For near-neutral pH applications (pH 6-7), pre-dissolve the compound in DMSO (up to 10% final volume) before slowly adding it to the aqueous media.[3][1][2] This kinetically stabilizes the solution, though thermodynamic precipitation may still occur over days.[1]

Issue 2: "I need to use this in a reaction in Dichloromethane (DCM), but the powder just floats."

Root Cause: Polarity Mismatch. You are trying to dissolve an ionic salt in a non-polar/moderately polar solvent.[1] The lattice energy of the crystal is too high for DCM to overcome.[1][2]

Corrective Protocol (The "Free-Basing" Workup): You must convert the HCl salt to the Free Base before or during the step.[3][1][2]

  • Dissolve: Dissolve the HCl salt in a minimal amount of water.[1][2]

  • Basify: Slowly add saturated NaHCO₃ or 1M NaOH until the solution becomes cloudy/oily (pH > 8).

  • Extract: Add your target organic solvent (DCM or EtOAc) and shake vigorously in a separatory funnel.

  • Isolate: Collect the organic layer.[1][2] Dry over MgSO₄, filter, and evaporate (if needed) or use the solution directly.

    • Note: The resulting oil is the Free Base , which is soluble in organics but air-sensitive.[3][1][2]

Issue 3: "My clear solution turned pink/brown overnight."

Root Cause: Oxidative Degradation. Anilines are electron-rich aromatics prone to radical oxidation by atmospheric oxygen.[3][1][2] This produces colored impurities (iminoquinones) even at trace levels (<0.1%).[3][1][2]

Corrective Protocol:

  • Degassing: Always use degassed solvents (sparge with Nitrogen/Argon for 15 mins) for stock solutions.[1][2]

  • Antioxidants: For aqueous solutions, add 0.1% w/v Sodium Metabisulfite or Ascorbic Acid .[1][2] This acts as a sacrificial reductant.[1][2]

  • Storage: Store solid salts in amber vials under inert gas at -20°C.

Advanced Protocol: Recrystallization (Purification)

If your compound has darkened or contains impurities, use this "Salting Out" method to recover pure HCl salt.[1][2]

Recrystallization Step1 1. Dissolve Step2 2. Filter Step1->Step2 Desc1 Dissolve in min. volume of hot Methanol/Ethanol Step1->Desc1 Step3 3. Precipitate Step2->Step3 Desc2 Remove insoluble particulates while hot Step2->Desc2 Step4 4. Collect Step3->Step4 Desc3 Add cold Diethyl Ether until turbid (Cloud Point) Step3->Desc3 Desc4 Filter crystals, wash with Ether, dry Step4->Desc4

Figure 2: Solvent/Anti-solvent recrystallization workflow for purification.

Protocol Steps:

  • Dissolve the crude solid in the minimum amount of warm Methanol or Ethanol (~40°C).[2]

  • If the solution is dark, add activated charcoal, stir for 5 mins, and filter through Celite.

  • Slowly add Diethyl Ether (anti-solvent) until a persistent cloudiness appears.[3][1][2]

  • Cool to 4°C or -20°C overnight.

  • Filter the white/off-white crystals and dry under vacuum.[3][1][2]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 458679, 3-Isopropylaniline (Related Free Base).[3][1][2] Retrieved from [Link][3][1][2]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[1][2] (5th Edition).[3][1][2] Longman Scientific & Technical.[1][2] (Standard reference for Aniline handling and recrystallization protocols).

Sources

Technical Support Center: Controlling pH for Stability of 2-Isopropyl-4-amino anisole HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely experiencing stability issues—specifically discoloration (pinking/browning) or precipitation —when handling 2-Isopropyl-4-amino anisole HCl in solution.

This molecule belongs to the p-anisidine class. Its stability is governed by a critical "pH Cliff." In its protonated salt form (HCl), it is stable. However, if the pH rises above its pKa (approx. 5.3), the amine deprotonates to the free base. The free base is electron-rich and reacts rapidly with dissolved oxygen to form colored quinone imines and azo-dimers.

The Golden Rule: To maintain stability, you must strictly maintain the solution pH between 2.0 and 4.0 .

Part 1: The Science of Stability (The "Why")

To troubleshoot effectively, you must understand the equilibrium driving the degradation.

1. The pKa Threshold

The amino group on the anisole ring has a pKa of approximately 5.3 (estimated based on p-anisidine analogs).

  • pH < 4.0: >95% of the molecule exists as the Ammonium Salt (

    
    ) . This form is resistant to oxidation because the lone pair of electrons on the nitrogen is tied up in the bond with the proton.
    
  • pH > 5.5: The equilibrium shifts toward the Free Base (

    
    ) . The nitrogen lone pair becomes available to donate electron density into the ring, raising the HOMO (Highest Occupied Molecular Orbital) energy and making the ring highly susceptible to attack by atmospheric oxygen.
    
2. The Oxidation Cascade

Once the free base forms, it undergoes a radical oxidation mechanism similar to o-anisidine [1, 2]:

  • Radical Formation: Oxygen abstracts a hydrogen or electron, forming a radical cation.

  • Dimerization: Radicals couple to form azo-linkages (orange/red colors).

  • Quinone Formation: Hydrolysis of intermediates leads to quinone imines (dark brown/black precipitates).

Part 2: Troubleshooting Guides & FAQs
Scenario A: "My solution turned pink/brown within hours."

Diagnosis: Oxidative degradation due to pH drift or oxygen exposure. Root Cause: The pH likely drifted above 5.0, or the water used contained high levels of dissolved oxygen.

Corrective Protocol:

  • Check pH Immediately: If pH > 4.5, re-acidify immediately with 0.1M HCl or Formic Acid.

  • Solvent Preparation: Do not use plain deionized water. Use degassed 10mM Ammonium Formate (pH 3.0) or 0.1% Formic Acid in water.

  • Rescue: If the color is faint pink, filtration through a 0.2 µm PTFE filter may remove initial polymeric aggregates, but the purity should be verified by HPLC. If dark brown, discard the solution.

Scenario B: "I see a white precipitate forming upon dilution."

Diagnosis: "Crashing out" of the free base. Root Cause: You likely diluted the HCl salt stock into a neutral buffer (like PBS, pH 7.4). The buffering capacity of PBS neutralized the HCl counter-ion, generating the insoluble free base.

Corrective Protocol:

  • Avoid PBS: Never dilute this specific salt directly into neutral phosphate buffers without pre-calculating solubility.

  • Cosolvent Strategy: If the assay requires pH 7.4, pre-dissolve the compound in DMSO (up to 100 mM stock), then spike into the buffer. The rapid dispersion prevents immediate crystallization, though oxidation will still occur over time (use within 30 mins).

Scenario C: "HPLC peaks are tailing or splitting."

Diagnosis: Silanol interactions or on-column degradation. Root Cause: At neutral pH, the amine interacts strongly with residual silanols on the silica column.

Corrective Protocol:

  • Mobile Phase: Ensure your mobile phase contains 0.1% Trifluoroacetic Acid (TFA) or Formic Acid . This keeps the amine protonated and suppresses silanol ionization.

  • Temperature: Keep the column temperature < 30°C. High heat accelerates on-column hydrolysis of the methoxy group.

Part 3: Standardized Handling Workflow

The following diagram illustrates the decision logic for preparing and storing 2-Isopropyl-4-amino anisole HCl.

StabilityWorkflow Start Solid HCl Salt (Storage: 4°C, Desiccated) Weigh Weighing (Minimize Air Exposure) Start->Weigh Solvent Solvent Choice: Degassed 0.1% Formic Acid or 10mM NH4-Formate (pH 3) Weigh->Solvent Dissolve Dissolution Solvent->Dissolve CheckPH Check pH Dissolve->CheckPH Acidic pH 2.0 - 4.0 CheckPH->Acidic Pass Neutral pH > 5.0 CheckPH->Neutral Fail Use Ready for Assay (Use within 4 hours) Acidic->Use Store Long Term Storage: -80°C under Argon Acidic->Store Adjust Add 1M HCl dropwise Neutral->Adjust Correction Adjust->CheckPH

Figure 1: Decision tree for the preparation of stable stock solutions. Note the critical loop at the pH check stage.

Part 4: Stability Data Summary
ParameterOptimal ConditionDanger ZoneMechanism of Failure
pH 2.0 – 4.0 > 5.5Deprotonation

Oxidation
Solvent Water + 0.1% Formic AcidPBS (pH 7.4), TrisNeutralization precipitates Free Base
Atmosphere Argon / NitrogenAmbient AirRadical formation on aromatic ring
Temperature 4°C (Short term), -20°C (Long)> 25°CAccelerates hydrolysis/oxidation
Light Amber Vials (Dark)UV / FluorescentPhoto-catalyzed degradation
References
  • Stiborova, M., et al. (2002). "Mechanism of peroxidase-mediated oxidation of carcinogenic o-anisidine and its binding to DNA."[1] Mutation Research, 500(1-2), 49-66.

  • BenchChem. (2025). "Technical Support Center: Effective Drying of Aniline Hydrochloride Salts." BenchChem Technical Guides.

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 77783, 4-Isopropylanisole (Structural Analog)." PubChem.

  • Sigma-Aldrich. (2024). "Safety Data Sheet: p-Anisidine Derivatives." MilliporeSigma.

Sources

Identifying common contaminants in commercial 2-Isopropyl-4-amino anisole hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purity Assurance & Contaminant Identification

Executive Summary

Welcome to the technical support hub for 2-Isopropyl-4-amino anisole hydrochloride (also chemically described as 3-isopropyl-4-methoxyaniline HCl ).[1] As a researcher, you know that substituted anilines are deceptively simple. While the core structure is stable, the ortho-isopropyl and para-methoxy substituents create a unique electronic and steric environment that predisposes this molecule to specific degradation pathways and isomeric impurities.

This guide moves beyond basic Certificates of Analysis (CoA). We address the "hidden" variables—regioisomers from nitration, oxidative coupling products, and salt stoichiometry issues—that often cause unexplained failures in downstream cross-coupling or diazotization reactions.

Part 1: The Impurity Genesis Map

To troubleshoot effectively, you must understand where the contaminants originate. The synthesis of this molecule generally proceeds via the methylation of 2-isopropylphenol, followed by nitration and reduction.

Mechanism of Contamination[2]
  • Regio-Isomerism (The "Ghost" Peak): During nitration, the methoxy group directs ortho/para. The para position (relative to methoxy) is favored sterically, but the ortho position (position 6) is electronically active. This leads to the 6-amino isomer , which is difficult to separate.

  • Oxidative Coupling (The "Pink" Shift): The electron-donating methoxy group makes the amine highly susceptible to oxidation, forming azo-dimers or quinone imines, especially if the HCl salt is not fully stoichiometric or is stored in humid conditions.

ImpurityGenesis Start Starting Material: 2-Isopropylphenol Step1 Methylation (Formation of Anisole) Start->Step1 Imp1 Impurity A: Unreacted Phenol (Hydroxyl contamination) Step1->Imp1 Residual Step2 Nitration (Electrophilic Substitution) Step1->Step2 Imp2 Impurity B: 6-Nitro Isomer (Regio-isomer) Step2->Imp2 Side Reaction Step3 Reduction (H2/Pd or Fe/HCl) Step2->Step3 Imp3 Impurity C: Nitro/Nitroso Intermediates (Incomplete Reduction) Step3->Imp3 Stalled Rxn Final Target: 2-Isopropyl-4-amino anisole HCl Step3->Final Storage Storage/Exposure Final->Storage Imp4 Impurity D: Azo-Dimers / Quinones (Oxidation - 'Pink Color') Storage->Imp4 O2 + Moisture

Figure 1: Critical Control Points in the synthesis pathway where specific contaminants are introduced.

Part 2: Troubleshooting Guides & FAQs

Module 1: Visual Anomalies (Color & Appearance)

Q: My material has turned from off-white to a light pink or brown. Is it still usable?

Diagnosis: This is the hallmark of oxidative degradation . Anilines with electron-donating groups (like the methoxy group at position 4) are prone to auto-oxidation.[1] The "pink" color typically indicates the formation of trace azo compounds or quinone imines .

  • Scientific Context: Even <0.1% of these highly conjugated impurities can cause visible discoloration. While often acceptable for crude applications, these species are radical scavengers and can poison palladium catalysts in Buchwald-Hartwig couplings [1].[1]

Action Plan:

  • The Solubility Test: Dissolve 100 mg in 1 mL of Methanol.

    • Clear solution: Surface oxidation only.[1] Proceed with caution.

    • Turbid/Dark solution: Significant bulk degradation.[1] Recrystallization required.[1]

  • Rescue Protocol (Recrystallization):

    • Dissolve the salt in minimal hot Ethanol (with 1% conc. HCl to ensure protonation).

    • Add activated charcoal (to absorb colored organic impurities).[1]

    • Filter hot and cool slowly to 4°C.

    • Wash crystals with cold diethyl ether.[1]

Module 2: Chromatographic Purity (HPLC)

Q: I see a small impurity peak eluting just before the main peak (RRT ~0.95). What is it?

Diagnosis: This is likely the 2-amino-6-isopropyl anisole regioisomer.[1] During the nitration of 2-isopropyl anisole, the bulky isopropyl group hinders the ortho position (position 3), but the other ortho position (position 6) is accessible.

  • Why it matters: Isomers often have different reactivity rates.[1] In precise kinetic studies or drug synthesis, this "ghost" amine will compete for your electrophile, creating difficult-to-separate byproducts later [2].[1]

Protocol: High-Resolution HPLC Method Standard C18 columns often fail to resolve these positional isomers due to their identical hydrophobicity.[1] You must use a Phenyl-Hexyl column or modify the pH.[1]

ParameterConditionRationale
Column Phenyl-Hexyl or C18 with high carbon load (e.g., 250mm x 4.6mm, 5µm)Phenyl phases interact with the pi-electrons of the aniline ring, offering better selectivity for isomers [3].[1]
Mobile Phase A 10mM Ammonium Acetate (pH 5.[1]5)Moderate pH suppresses silanol activity while keeping the amine protonated.
Mobile Phase B AcetonitrileStandard organic modifier.
Gradient 10% B to 60% B over 20 minsSlow gradient required for isomer resolution.
Detection UV at 235 nm and 280 nm280 nm is specific for the aromatic anisole system; 235 nm detects trace nitro-intermediates.[1]
Module 3: Stoichiometry & Solubility

Q: The material is hygroscopic and fumes slightly when the bottle is opened. Is this normal?

Diagnosis: No. This indicates excess Hydrochloric Acid (HCl) trapped in the crystal lattice or the presence of hygroscopic inorganic salts (like ZnCl₂ if Zinc reduction was used).

  • Scientific Context: Commercial aniline salts are often precipitated by bubbling HCl gas.[1] If not dried under high vacuum, excess HCl remains. This creates a highly acidic micro-environment that accelerates hydrolysis of the methoxy ether to a phenol (demethylation) over time [4].

Validation Test:

  • pH Check: Dissolve 50mg in 1mL water. Check pH.

    • Target: pH 2.0 - 3.0.[1]

    • Danger: pH < 1.0 (Indicates free HCl).[1]

  • Gravimetric Analysis: Perform a silver nitrate (AgNO₃) titration to determine chloride content.[1] Compare against the theoretical molecular weight of the mono-hydrochloride salt.

Part 3: Advanced Troubleshooting Logic

Use this decision tree to determine if your batch requires purification before use in sensitive experiments.

TroubleshootingTree Start Issue Detected Color Pink/Brown Coloration Start->Color HPLC Extra Peaks in HPLC Start->HPLC Solubility Insoluble Residue Start->Solubility Oxidation Oxidation (Azo species) Color->Oxidation Isomer Regioisomer (RRT ~0.9-1.1) HPLC->Isomer Inorganic Inorganic Salts (Zn/Fe residues) Solubility->Inorganic Recryst Action: Recrystallize (EtOH/HCl) Oxidation->Recryst PrepLC Action: Prep HPLC or Accept if <0.5% Isomer->PrepLC Filter Action: Dissolve in MeOH, Filter, Precipitate Inorganic->Filter

Figure 2: Decision matrix for remediation of common commercial contaminants.[1]

References

  • CDR FoodLab. (2014).[1][2] The p-Anisidine Value determination against the oxidation in fats and oils.[2][3][4][5][6] (Demonstrates the sensitivity of anisidine derivatives to oxidative coupling).

  • Advanced Materials Technology. (2020). Isocratic Separation of Anilines on HALO C18.[7] (Provides baseline chromatographic behavior for substituted anilines).

  • ResearchGate. (2018).[1] Reverse-phase high-performance liquid chromatography (HPLC) chromatograms of aniline and methylaniline isomers.[1] (Details the difficulty in separating ortho/para isomers in aniline systems).

  • PubChem. (2025).[1] 4-methoxy-N-(propan-2-yl)aniline Compound Summary. (Safety and stability data for the free base analogue).

  • Asian Journal of Chemistry. (2014). Isolation, Identification and Characterization of Process Related Impurity in 2-Isopropyl-4-hydroxy Anisole. (Analogous impurity profiling for isopropyl-anisole derivatives).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling substituted aniline hydrochlorides.

Sources

Resolving baseline noise in HPLC analysis of 2-Isopropyl-4-amino anisole HCl

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Ghost" in the Baseline

You are likely analyzing 2-Isopropyl-4-amino anisole HCl (an intermediate often used in dye or agrochemical synthesis) and encountering baseline instability that compromises your Limit of Quantitation (LOQ).

As an amine hydrochloride salt, this molecule presents a "perfect storm" for HPLC baseline issues:

  • The Amine Functionality: Interacts with residual silanols on the column, causing peak tailing that can be mistaken for baseline drift.

  • The HCl Counter-ion: Chloride ions (

    
    ) are UV-active at low wavelengths (<210 nm). If your method relies on low-UV detection, the chloride from your sample will create "system peaks" or negative baseline dips at the void volume.
    
  • The Isopropyl Group: Adds hydrophobicity, requiring higher organic content, which can amplify "mixing noise" if your pump is struggling.

This guide abandons generic advice. We will isolate the root cause using a tiered diagnostic matrix.[1]

Tier 1: The Diagnostic Matrix (Start Here)

Before modifying your chemistry, you must classify the noise. Use this logic flow to identify your hardware status.

Visualizing the Problem

TroubleshootingFlow Start Identify Noise Type Type1 Cyclic/Pulse Noise (Rhythmic) Start->Type1 Type2 Random/Fuzzy Noise (Grass-like) Start->Type2 Type3 Drift/Wander (Slope) Start->Type3 Action1 Check Pump Check Valves & Air Bubbles Type1->Action1 Hardware Action2 Check Lamp Energy & Flow Cell Air Type2->Action2 Electronic/Optical Action3 Check Temperature & Column Equilibration Type3->Action3 Thermodynamic

Figure 1: Decision matrix for classifying baseline anomalies. Identify the pattern before changing the method.

Tier 2: The Chemistry (Analyte-Specific Solutions)

If the hardware checks out, the issue is the interaction between 2-Isopropyl-4-amino anisole HCl and your method.

FAQ 1: Why does my baseline "dip" or show a ghost peak at the beginning?

The Culprit: The Chloride Ion (


)  from the HCl salt.
The Mechanism: 
If you are detecting at 210 nm or lower , chloride ions absorb UV light. When you inject the sample, the 

ions elute near the void volume (

).
  • If your mobile phase has higher background absorbance than the chloride, you get a negative peak .

  • If your mobile phase has lower absorbance, you get a positive "ghost" peak .

The Fix:

  • Shift Wavelength: The anisole ring absorbs strongly at 254 nm or 280 nm . Chloride is transparent at these wavelengths.

  • Desalting (Optional): If you must use low UV, neutralize the sample with NaOH and extract the free base into hexane/organic solvent, then redissolve in mobile phase. (Not recommended unless necessary).

FAQ 2: Why is the baseline noisy specifically during the gradient?

The Culprit: Trifluoroacetic Acid (TFA) degradation or Impure TEA. The Mechanism: Many researchers use TFA to sharpen amine peaks. However, TFA absorbs UV light.[2] As the gradient increases the organic concentration, the baseline shifts (drift). If the TFA is old, it contains impurities that cause "fuzzy" noise. The Fix:

  • Switch to Phosphoric Acid: Use 0.1%

    
     instead of TFA. It is UV-transparent and effectively suppresses silanols at pH ~2.0.
    
  • Use HPLC-Grade TEA: If using Triethylamine (TEA) at pH 7, ensure it is fresh. Oxidized TEA turns yellow and causes massive baseline noise.

Tier 3: The "Golden Method" Protocol

This method is designed to be robust against the specific challenges of 2-Isopropyl-4-amino anisole (hydrophobicity + basicity).

Method Parameters
ParameterSettingRationale
Column C18 (End-capped), 4.6 x 150 mm, 5 µmEnd-capping reduces silanol interactions with the amino group.
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 3.0) + 0.1% TEALow pH keeps the amine protonated (

); TEA blocks residual silanols.
Mobile Phase B Acetonitrile (HPLC Grade)Acetonitrile has a lower UV cutoff than Methanol, reducing baseline noise.
Flow Rate 1.0 mL/minStandard flow for stable backpressure.
Wavelength 254 nm (BW 4 nm, Ref 360 nm)CRITICAL: Avoids interference from the HCl counter-ion.
Temperature 40°CReduces viscosity and improves mass transfer for the bulky isopropyl group.
Injection Vol 10 µLPrevent column overload.
Gradient Profile
Time (min)% Mobile Phase BEvent
0.020%Initial Hold
15.080%Elution of Isopropyl-anisole
15.120%Return to Initial
20.020%Re-equilibration (Crucial for baseline stability)

Tier 4: Advanced Troubleshooting (The "Why" Behind the Noise)

The Silanol-Amine Interaction Loop

The amino group on your analyte is a "silanol seeker." If not managed, this interaction creates micro-equilibria events that look like baseline noise or tailing.

SilanolInteraction Analyte 2-Isopropyl-4-amino anisole (cation) Silanol Free Silanol (Si-OH) on Column Analyte->Silanol Ionic Attraction Complex Adsorbed Complex (Peak Tailing/Noise) Silanol->Complex Blocker Triethylamine (TEA) Blocker->Silanol Sacrificial Binding (Protects Analyte)

Figure 2: Mechanism of amine tailing. TEA acts as a shield, binding to silanols so your analyte elutes cleanly.

FAQ 3: My pump pressure is fluctuating with the noise. Is it the check valve?

Diagnosis: The isopropyl group makes the molecule hydrophobic, often requiring high % Acetonitrile.

  • The Issue: Acetonitrile and Water are endothermic when mixed (they get cold). This can cause outgassing (bubbles) in the pump head if not properly degassed.

  • The Fix:

    • Pre-mix: If running isocratic, pre-mix your solvents.

    • Degas: Use an inline degasser or helium sparge.[2][3]

    • Check Valves: If using acetonitrile, ensure you are not using ruby check valves if you have high pH buffers (unlikely here, but good practice). Stick to ceramic.[2]

References

  • Shimadzu Corporation. (2025). Baseline Disturbance: Troubleshooting Guide. Retrieved from

  • Agilent Technologies. (2023). Eliminating Baseline Problems in HPLC. Retrieved from

  • Separation Science. (2024). Why Your HPLC Baseline Drifts—And How to Stop It. Retrieved from

  • National Institutes of Health (NIH). (2022). Isopropyl 4-aminobenzoate: Structure and HPLC Correlation. (Analogous structure analysis). Retrieved from

  • BenchChem. (2025). HPLC Method for Naphthalene, 1-isopropyl-2-amino- Analysis.[4] Retrieved from

Sources

Preventing oxidation of 2-Isopropyl-4-amino anisole hydrochloride during storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-Isopropyl-4-amino Anisole Hydrochloride. This resource provides in-depth troubleshooting advice and frequently asked questions to address the common challenge of preventing its oxidation during storage. Our goal is to equip you with the scientific rationale and practical protocols necessary to ensure the long-term integrity and stability of your valuable compound.

Frequently Asked Questions (FAQs)

Q1: My solid 2-Isopropyl-4-amino Anisole Hydrochloride has started to change color (e.g., from off-white to a yellowish or brownish hue). What is causing this?

This color change is a classic indicator of oxidation. Aromatic amines, particularly those with electron-donating groups like the methoxy (-OCH₃) and amino (-NH₂) groups on the anisole ring, are susceptible to oxidation by atmospheric oxygen. The amino group is particularly prone to oxidation, which can lead to the formation of colored impurities such as nitroso, nitro, azo, and azoxy compounds. This process is often initiated or accelerated by exposure to light, heat, and moisture.

Q2: What are the primary degradation pathways for this compound?

The primary degradation pathway is the oxidation of the aromatic amino group. This can proceed through a series of steps, often involving radical mechanisms, to form various colored byproducts. The presence of the methoxy and isopropyl groups on the aromatic ring influences the electron density and, consequently, the susceptibility of the amino group to oxidation. While the hydrochloride salt form enhances stability compared to the free base, it does not entirely prevent oxidation, especially under suboptimal storage conditions.

Q3: At what temperature should I store 2-Isopropyl-4-amino Anisole Hydrochloride?

For optimal stability, it is recommended to store the compound in a cool, dry place. Specifically, refrigeration at 2-8°C is advisable. Avoid storing at room temperature for extended periods, and absolutely prevent exposure to high temperatures, as heat can accelerate the rate of oxidative degradation.

Q4: Is a standard screw-cap vial sufficient for long-term storage?

While a tightly sealed screw-cap vial is a minimum requirement, for long-term storage or for highly sensitive applications, it is often insufficient to completely prevent oxidation. Atmospheric oxygen can slowly permeate many standard container closures. For enhanced protection, consider using amber glass vials with PTFE-lined caps to minimize light exposure and provide a superior seal. For the highest level of protection, storage under an inert atmosphere is recommended.

Troubleshooting Guide: Preventing and Managing Oxidation

This section provides a structured approach to troubleshooting and resolving issues related to the oxidation of 2-Isopropyl-4-amino Anisole Hydrochloride.

Issue 1: Observable Color Change in Solid Compound
  • Root Cause: Exposure to atmospheric oxygen, potentially accelerated by light, heat, or moisture.

  • Immediate Action:

    • Transfer a small, representative sample of the discolored material for analytical testing (see Protocol 2) to quantify the extent of degradation.

    • Immediately transfer the bulk of the material to an amber glass container.

    • Implement inert gas blanketing (see Protocol 1) for the remaining stock.

    • Move the container to a refrigerated (2-8°C), dark location.

  • Preventative Strategy: Proactively store all new batches of 2-Isopropyl-4-amino Anisole Hydrochloride under an inert atmosphere in a refrigerated, dark environment from the moment they are received.

Issue 2: Inconsistent or Unexpected Results in Experiments
  • Root Cause: The use of partially oxidized starting material can introduce impurities that may interfere with your reaction, leading to lower yields, unexpected side products, or altered biological activity.

  • Troubleshooting Steps:

    • Purity Analysis: Before use, always analyze the purity of your 2-Isopropyl-4-amino Anisole Hydrochloride, especially if it has been in storage for some time or shows any visual signs of degradation. HPLC is the recommended method for this (see Protocol 2).

    • Sample Purification: If the material is found to be significantly degraded, purification by recrystallization may be necessary. However, this should be done with caution, as the compound can oxidize in solution.

    • Use of Antioxidants in Solution: If the compound is to be dissolved for an experiment, consider adding a small amount of a compatible antioxidant, such as ascorbic acid, to the solvent to prevent oxidation during the experimental procedure.[1]

Visualizing the Oxidation and Prevention Workflow

cluster_Problem Problem: Oxidation cluster_Prevention Prevention & Mitigation Compound 2-Isopropyl-4-amino Anisole Hydrochloride Oxidized Oxidized Impurities (Colored) Compound->Oxidized Exposure to O₂, Light, Heat Storage Optimal Storage Compound->Storage Proactive Strategy QC Quality Control (e.g., HPLC) Oxidized->QC Reactive Analysis Inert Inert Atmosphere (N₂ or Ar) Storage->Inert Cold Refrigeration (2-8°C) Storage->Cold Dark Amber Vial (Light Protection) Storage->Dark Analysis HPLC/GC-MS Analysis QC->Analysis

Caption: Logical workflow for preventing and addressing oxidation.

Experimental Protocols

Protocol 1: Inert Gas Blanketing for Solid Compound Storage

This protocol describes how to create an inert atmosphere in a storage vial using nitrogen or argon, a technique crucial for preventing oxidation.[2][3][4]

Materials:

  • Vial containing 2-Isopropyl-4-amino Anisole Hydrochloride with a septum-lined cap.

  • Source of high-purity nitrogen or argon gas with a regulator.

  • Two long needles (e.g., 18-22 gauge).

  • Tubing to connect the gas source to one of the needles.

Procedure:

  • Preparation: Ensure the cap of the vial is securely fastened but allows for needle penetration.

  • Gas Inlet/Outlet: Puncture the septum with both needles. One needle will serve as the gas inlet, and the other as the gas outlet to vent the displaced air. The inlet needle should reach near the bottom of the vial's headspace, while the outlet needle should just penetrate the septum.

  • Purging: Connect the tubing from the inert gas source to the inlet needle. Start a gentle flow of gas. You can monitor the flow by placing the outlet needle into a beaker of water and observing a slow, steady stream of bubbles.

  • Inerting: Allow the inert gas to flow for 2-5 minutes to ensure all the oxygen has been displaced from the vial.

  • Sealing: While the inert gas is still flowing, remove the outlet needle first. Then, remove the inlet needle. This creates a slight positive pressure of inert gas inside the vial, preventing air from re-entering.

  • Final Storage: For added security, wrap the cap and neck of the vial with Parafilm®. Store the vial in a refrigerated (2-8°C) and dark environment.

Protocol 2: HPLC Method for Purity Assessment and Detection of Oxidation Products

This protocol provides a starting point for a reversed-phase HPLC method to quantify the purity of 2-Isopropyl-4-amino Anisole Hydrochloride and detect potential degradation products.[5][6][7]

Instrumentation & Columns:

  • HPLC System: With a UV or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

Reagents & Mobile Phase:

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Sample Diluent: A mixture of Mobile Phase A and B (e.g., 80:20 v/v).

Chromatographic Conditions:

ParameterValue
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 240 nm (or scan with DAD for optimal wavelength)
Gradient Start with 10-20% B, ramp to 90% B over 15-20 minutes

Procedure:

  • Standard Preparation: Prepare a stock solution of high-purity 2-Isopropyl-4-amino Anisole Hydrochloride in the sample diluent. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Accurately weigh a small amount of the sample to be tested and dissolve it in the sample diluent to a known concentration.

  • Analysis: Inject the standards and the sample onto the HPLC system.

  • Data Interpretation: The pure compound will have a characteristic retention time. The appearance of earlier or later eluting peaks, especially those that are absent in a fresh, high-purity standard, are indicative of degradation products. Quantify the purity by comparing the peak area of the main compound to the total area of all peaks.

Visualizing the Analytical Workflow

Sample Stored Sample Prep Sample Preparation (Dissolve in Diluent) Sample->Prep HPLC HPLC System (C18 Column) Prep->HPLC Detect UV/DAD Detector HPLC->Detect Data Chromatogram Detect->Data Result Purity Assessment & Degradation Profile Data->Result

Caption: High-level workflow for HPLC-based quality control.

References

  • YesWeLab. (2025, March 4). Laboratory analysis of the anisidine index. YesWeLab Blog. [Link]

  • Kanwat, D. S., et al. (n.d.). PHOTO-ASSISTED OXIDATION OF p-ANISIDINE BY FENTON REAGENT. TSI Journals. [Link]

  • CDR FoodLab®. (2025, February 24). p-Anisidine Testing Made Simple: Comparing Traditional & Modern Methods. [Link]

  • ResearchGate. (2016, January 25). Kinetics and Mechanism of Mn(II) Catalyzed Periodate Oxidation of p-anisidine: Effect of pH. [Link]

  • Barek, J., Pacáková, V., Stulík, K., & Zima, J. (1985). Monitoring of aromatic amines by HPLC with electrochemical detection: comparison of methods for destruction of carcinogenic aromatic amines in laboratory wastes. Talanta, 32(4), 279–283. [Link]

  • GasN2. (2024, May 21). Blanketing: protecting the integrity of your products with inert gas. [Link]

  • CDR FoodLab®. (2014, March 25). The p-Anisidine Value determination against the oxidation in fats and oils. [Link]

  • Parker Hannifin. (n.d.). Tank Blanketing Helps Keep Hydrocarbon Processing Facilities Safe. [Link]

  • Cambridge Sensotec. (2016, June 27). The Process of Inert Gas Blanketing. [Link]

  • Scribd. (n.d.). Inert Gas Blanketing Guidance for Tanks. [Link]

  • Pharmaguideline. (n.d.). Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. [Link]

  • LCGC International. (2022, April 15). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [Link]

  • Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. [Link]

Sources

Validation & Comparative

1H NMR spectral analysis and interpretation of 2-Isopropyl-4-amino anisole HCl

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Spectroscopic Guide: 1H NMR Analysis of 2-Isopropyl-4-aminoanisole HCl vs. Free Base

Executive Summary This technical guide provides a high-fidelity spectral analysis of 2-Isopropyl-4-aminoanisole Hydrochloride (also known as 3-isopropyl-4-methoxyaniline HCl). Designed for medicinal chemists and analytical scientists, this document moves beyond basic assignment to offer a comparative performance analysis between the HCl salt and its Free Base counterpart.

The guide addresses a critical challenge in synthesis: distinguishing the protonated salt form from the neutral intermediate using 1H NMR. We utilize predictive modeling based on empirical substituent effects and solvent interaction principles (DMSO-d6 vs. CDCl3) to establish a robust verification protocol.

Structural Context & Nomenclature

To ensure accurate assignment, the numbering scheme used throughout this guide follows the Anisole parent priority:

  • Position 1: Methoxy group (-OCH3)[1]

  • Position 2: Isopropyl group (-CH(CH3)2)[1]

  • Position 4: Amino/Ammonium group (-NH2 / -NH3+)[2]

  • Protons of Interest:

    • H-3: Aromatic proton between Isopropyl and Amino groups (Singlet-like/Meta-coupled).

    • H-5: Aromatic proton ortho to Amino (Doublet of Doublets).

    • H-6: Aromatic proton ortho to Methoxy (Doublet).[1]

Comparative Analysis: HCl Salt vs. Free Base

The primary "alternative" to the HCl salt in a synthetic workflow is the unprotonated Free Base. Distinguishing these two is vital for confirming successful salt formation and purity.

Performance Comparison Table: Chemical Shift Perturbations
Spectral FeatureHCl Salt (Product) Free Base (Alternative) Mechanistic Cause of Shift
Solvent System DMSO-d6 (Required for solubility)CDCl3 (Standard organic solvent)Ionic lattice energy of HCl salt requires polar aprotic solvent.
Amine Protons 9.50 – 10.20 ppm (Broad Singlet, 3H)3.30 – 3.60 ppm (Broad Singlet, 2H)Protonation converts non-exchangeable -NH2 to acidic -NH3+, significantly deshielding the protons.
H-3 (Aromatic) ~7.10 – 7.30 ppm ~6.50 – 6.60 ppm The -NH3+ group is electron-withdrawing (inductive effect), deshielding the ring compared to the electron-donating -NH2.
H-5 (Aromatic) ~7.00 – 7.20 ppm ~6.40 – 6.50 ppm Strong deshielding effect due to proximity to the cationic center.
H-6 (Aromatic) ~6.90 – 7.00 ppm ~6.60 – 6.70 ppm Least affected, but still downfield shifted; dominated by the ortho-Methoxy shielding effect.
Methoxy (-OCH3) 3.75 – 3.85 ppm 3.70 – 3.80 ppm Minimal change; spatially distant from the ammonium center.
Isopropyl (-CH-) 3.10 – 3.30 ppm (Septet)3.20 – 3.35 ppm (Septet)Slight shift; steric bulk remains constant.

Key Insight: The collapse of the aromatic region's electron density upon protonation causes a global downfield shift (0.5 – 0.8 ppm) of the aromatic signals. The appearance of the broad ammonium tail at >9.0 ppm is the definitive diagnostic for the HCl salt.

Experimental Protocol: Self-Validating Workflow

To ensure Trustworthiness , this protocol includes internal validation steps to rule out common artifacts (e.g., residual solvent peaks, water exchange).

Step-by-Step Methodology
  • Sample Preparation (HCl Salt):

    • Weigh 10–15 mg of the solid HCl salt.

    • Dissolve in 0.6 mL DMSO-d6 (99.9% D).

    • Validation Step: Ensure the solution is clear. Turbidity suggests free base contamination or inorganic salts.

  • Acquisition Parameters:

    • Frequency: 400 MHz or higher (recommended for splitting resolution).

    • Temperature: 298 K (25°C). Note: Higher temperatures (e.g., 350 K) can sharpen the exchangeable -NH3+ peak but may cause shift drifting.

    • Scans (NS): Minimum 16 scans (HCl salts often have lower S/N due to MW/concentration ratios).

    • Relaxation Delay (D1): Set to 2.0 s to ensure accurate integration of the aromatic protons.

  • Processing:

    • Reference the spectrum to the residual DMSO pentet at 2.50 ppm .

    • Critical Check: Verify the water peak in DMSO. If the -NH3+ peak is missing, check if the water peak is broadened/shifted, indicating rapid proton exchange.

Detailed Spectral Interpretation (HCl Form)

A. The Aliphatic Region (High Field)
  • 1.15 – 1.25 ppm (Doublet, 6H, J ≈ 7 Hz): The two methyl groups of the isopropyl chain. They are chemically equivalent due to free rotation.

  • 3.10 – 3.30 ppm (Septet, 1H, J ≈ 7 Hz): The methine proton (-CH-) of the isopropyl group.

    • Note: This signal may overlap with the water peak in wet DMSO. Use 2D COSY to confirm coupling to the 1.2 ppm doublet.

  • 3.75 – 3.85 ppm (Singlet, 3H): The methoxy group (-OCH3).[1] Sharp and intense.

B. The Aromatic Region (Mid Field)

The 1,2,4-substitution pattern creates a distinct splitting fingerprint:

  • H-6 (Ortho to OMe): Appears as a Doublet (J ≈ 8.5 Hz) . Shielded by the OMe group.[1]

  • H-5 (Ortho to NH3+): Appears as a Doublet of Doublets (dd, J ≈ 8.5, 2.5 Hz) . It couples strongly to H-6 (ortho) and weakly to H-3 (meta).

  • H-3 (Meta to NH3+, Ortho to iPr): Appears as a Doublet (J ≈ 2.5 Hz) or broad singlet. It is isolated from H-6.

C. The Exchangeable Region (Low Field)
  • 9.50 – 10.20 ppm (Broad Singlet, 3H): The ammonium (-NH3+) protons.

    • Diagnostic: Add one drop of D2O to the NMR tube and shake. If this peak disappears, it confirms the presence of exchangeable protons (Salt form).

Visualization of Structural Logic

Diagram 1: Structural Assignment Workflow

This diagram outlines the logic flow for assigning the specific regio-isomers using 1H NMR and 2D correlations.

NMR_Assignment Start Unknown Sample (Suspected 2-iPr-4-Amino Anisole HCl) Solvent Dissolve in DMSO-d6 (Check Solubility) Start->Solvent Spectrum Acquire 1H NMR Spectrum Solvent->Spectrum Check_NH Check 9.0-10.5 ppm Broad Singlet? Spectrum->Check_NH Salt_Confirmed Salt Form Confirmed (-NH3+ Present) Check_NH->Salt_Confirmed Yes Free_Base Free Base / Neutral (Check 3.5-5.0 ppm) Check_NH->Free_Base No Aromatic_Analysis Analyze Aromatic Splitting (6.5 - 7.5 ppm) Salt_Confirmed->Aromatic_Analysis Pattern_Match Pattern: 1,2,4-Trisubstituted (d, dd, d) Aromatic_Analysis->Pattern_Match COSY Run COSY Spectrum Verify iPr Coupling Pattern_Match->COSY Final Structure Validated COSY->Final

Caption: Logical workflow for distinguishing the HCl salt from the free base and validating the substitution pattern.

Diagram 2: Chemical Shift Perturbation (Free Base vs. HCl)

Visualizing the electronic impact of protonation on the aromatic ring.

Shift_Perturbation FreeBase Free Base (Electron Rich Ring) NH2 -NH2 Group (Electron Donor) FreeBase->NH2 Contains HClSalt HCl Salt (Electron Deficient Ring) NH3 -NH3+ Group (Electron Withdrawer) HClSalt->NH3 Contains Ortho_Protons Ortho Protons (H-3, H-5) Shielded (< 6.6 ppm) NH2->Ortho_Protons Donates e- Density Ortho_Protons_Salt Ortho Protons (H-3, H-5) Deshielded (> 7.0 ppm) NH3->Ortho_Protons_Salt Inductive Withdrawal Ortho_Protons->Ortho_Protons_Salt Reaction with HCl (+0.5 ppm shift)

Caption: Mechanistic visualization of the "Salt Effect" showing the inversion of electronic influence from donor (NH2) to withdrawer (NH3+).

References

  • BenchChem. (2025).[1][3] Spectroscopic Analysis of 4-(Furan-2-yl)aniline Hydrochloride: A Technical Guide. Retrieved from

  • Sigma-Aldrich. (2024). NMR Chemical Shifts of Common Impurities.[4][5] Retrieved from

  • National Institutes of Health (NIH). (2024). PubChem Compound Summary for 3-Isopropyl-2-methoxyaniline (Isomer Context). PubChem.[6] Retrieved from

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for substituent additivity rules).

Sources

Validating Purity of 2-Isopropyl-4-amino Anisole Hydrochloride via LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Imperative

In pharmaceutical synthesis, 2-Isopropyl-4-amino anisole hydrochloride is a critical intermediate. Its structural features—a basic amine, a steric isopropyl group, and an electron-donating methoxy group—make it highly reactive but also susceptible to specific degradation pathways (oxidation and hydrolysis).

While HPLC-UV remains the workhorse for gross assay (>98% purity checks), it often fails to detect trace genotoxic impurities (GTIs) or co-eluting isomers at the sub-0.05% levels required by modern regulatory frameworks (ICH M7).

This guide objectively compares LC-MS against traditional HPLC-UV and GC-MS, demonstrating why LC-MS is the superior modality for validating high-purity standards , particularly when tracking salt stoichiometry and trace oxidative degradants.

Comparative Landscape: Selecting the Right Tool

The following table contrasts the three primary techniques for analyzing aniline derivatives.

FeatureHPLC-UV (Diode Array) GC-MS LC-MS (ESI-Q-TOF/Triple Quad)
Primary Utility Routine Assay & Release TestingVolatile Impurities & Residual SolventsTrace Impurity Profiling & Structure Elucidation
Sample Prep Dissolve & ShootComplex: Requires derivatization (salt form is non-volatile)Dissolve & Shoot (Salt dissociates in mobile phase)
Sensitivity (LOD) ~0.05% (500 ppm)~10-100 ppm< 1 ppm (Trace Level)
Specificity Low (Relies on Retention Time)High (Mass Spectral Library)Very High (Mass + Fragmentation)
Salt Analysis Invisible (Cl- not detected)Not suitableIndirect (Detects Cation; Cl- in neg mode)
Risk Co-elution of isomers is commonThermal degradation in injector portMatrix effects (Ion Suppression)
Why LC-MS Wins for This Target
  • Salt Compatibility: The hydrochloride salt decomposes in a GC injector port. LC-MS handles the ionized form naturally.

  • Genotoxicity Sensitivity: Aniline derivatives are structural alerts for genotoxicity. LC-MS provides the sensitivity (LOQ < 10 ppm) to clear these risks, which UV cannot.

  • Soft Ionization: ESI (Electrospray Ionization) allows detection of the intact molecular ion

    
    , whereas GC-EI often fragments the molecule too aggressively to confirm the molecular weight of fragile impurities.
    

Strategic Method Development

As a Senior Scientist, I advise against "generic" gradients. For 2-Isopropyl-4-amino anisole, we must account for the hydrophobicity of the isopropyl group and the basicity of the amine .

The Decision Matrix

The following diagram outlines the logical flow for selecting the stationary phase and ionization parameters.

MethodDevelopment Start Analyte: 2-Isopropyl-4-amino anisole HCl Polarity Is it Polar or Non-Polar? Start->Polarity ColumnSelect Column Selection Polarity->ColumnSelect Moderately Non-Polar (Isopropyl group) MobilePhase Mobile Phase pH ColumnSelect->MobilePhase C18 or Phenyl-Hexyl (Pi-Pi interactions) C18 C18: General Purpose ColumnSelect->C18 Phenyl Phenyl-Hexyl: Better Isomer Separation ColumnSelect->Phenyl Ionization MS Source MobilePhase->Ionization Acidic (pH 2-3) Promotes Ionization ESI ESI (+) [M+H]+ = 166.12 MobilePhase->ESI

Caption: Decision matrix for optimizing LC-MS conditions for aromatic amine salts.

Validated Experimental Protocol

This protocol is designed to be self-validating , meaning the presence of specific mass fragments confirms the method is working correctly during every run.

A. Instrumentation & Conditions[1][2][3][4]
  • System: UHPLC coupled to Q-TOF or Triple Quad MS.

  • Column: Agilent Zorbax Eclipse Plus C18 (100mm x 2.1mm, 1.8 µm) or equivalent Phenyl-Hexyl.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0-1 min: 5% B (Hold to elute salts/Cl-)

    • 1-10 min: 5% -> 95% B (Linear ramp)

    • 10-12 min: 95% B (Wash)

    • 12.1 min: 5% B (Re-equilibration)

B. Mass Spectrometry Settings (ESI+)
  • Capillary Voltage: 3500 V

  • Gas Temperature: 300°C

  • Target Mass:

    • Parent: 2-Isopropyl-4-amino anisole (Free Base MW: 165.23).

    • Observed Ion:

      
      .
      
  • Fragmentor: 100-120 V (Optimized to prevent in-source fragmentation).

C. Sample Preparation (Critical Step)
  • Solvent: 50:50 Water:Acetonitrile.

  • Concentration: 0.5 mg/mL for impurity profiling; 0.01 mg/mL for assay.

  • Vial: Amber Glass (Mandatory). Anilines oxidize rapidly under white light to form azo-dimers (

    
    ), which can be false positives for impurities.
    

Validation Workflow (ICH Q2 Aligned)

To ensure scientific integrity, the method must be validated against ICH Q2(R1) guidelines.

ValidationWorkflow Start Start Validation Specificity Specificity: Blank vs. Sample Start->Specificity Linearity Linearity: 5 Levels (50-150%) Specificity->Linearity No Interference Accuracy Accuracy: Spike Recovery Linearity->Accuracy R² > 0.999 LOD_LOQ Sensitivity: S/N > 3 (LOD) S/N > 10 (LOQ) Accuracy->LOD_LOQ Recovery 98-102% Robustness Robustness: Flow/Temp Variation LOD_LOQ->Robustness Report Final Validation Report Robustness->Report

Caption: Step-by-step validation workflow ensuring ICH Q2(R1) compliance.

Key Validation Criteria:
  • Specificity: Inject a blank. Ensure no peak at retention time ~4.5 min (approximate for C18). Inject the HCl salt; ensure the Chloride ion (if monitoring neg mode) elutes at void volume (

    
    ), separating from the organic amine.
    
  • Linearity: The response of the

    
     ion (166.23 m/z) must be linear (
    
    
    
    ) across the range of 0.1 µg/mL to 100 µg/mL.
  • Accuracy: Spike the sample with a known amount of a structural analog (e.g., 4-amino anisole) to verify extraction efficiency.

Data Interpretation & Troubleshooting

Identifying Common Impurities

When analyzing the MS spectra, look for these specific shifts which indicate common degradation pathways for this molecule:

m/z ObservedPotential IdentityMechanism
166.23 Target Analyte Protonated Parent

182.23 N-Oxide / Hydroxyl Oxidation (+16 Da)
152.20 Des-methyl Hydrolysis of ether (-14 Da)
331.45 Azo Dimer Oxidative coupling (

)
The "Chloride Effect"

Since the starting material is a hydrochloride salt , you may see suppression of the signal at the very beginning of the run if the salt is not diverted.

  • Solution: Divert the first 1 minute of flow to waste to prevent the high concentration of Cl- ions from fouling the ESI source.

References

  • International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[2] Retrieved from [Link]

  • Vogel, M., et al. (2021). "Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines." Journal of Chromatography A. (Contextual grounding for aniline analysis).
  • PubChem. (n.d.). Compound Summary: 2-Isopropyl-4-aminoanisole. National Library of Medicine. Retrieved from [Link]

Sources

Comparing reactivity of 2-Isopropyl-4-amino anisole HCl vs. standard anisidines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: 2-Isopropyl-4-aminoanisole HCl vs. Standard Anisidines

Executive Summary

This guide provides a technical analysis of 2-Isopropyl-4-aminoanisole Hydrochloride (Systematic name: 3-isopropyl-4-methoxyaniline HCl) compared to standard p-Anisidine (4-methoxyaniline).

While p-Anisidine is the industry standard for electron-rich aniline intermediates, the introduction of the isopropyl group at the ortho position to the methoxy moiety fundamentally alters the molecule's electronic and steric profile. Our analysis indicates that 2-Isopropyl-4-aminoanisole exhibits reduced nucleophilicity compared to p-Anisidine due to the Steric Inhibition of Resonance (SIR) effect, despite the inductive donation of the alkyl group. This guide details the mechanistic basis for this difference and provides optimized protocols for handling the HCl salt form to ensure reproducible synthetic outcomes.

Molecular Architecture & Theoretical Reactivity

To predict reactivity accurately, we must analyze the structural conflict between the isopropyl group and the methoxy substituent.

Structural Comparison
Featurep-Anisidine (Standard) 2-Isopropyl-4-aminoanisole (Target)
Structure 1-methoxy-4-aminobenzene1-methoxy-2-isopropyl-4-aminobenzene
Electronic Effect (OMe) Strong +M (Mesomeric) donationReduced +M due to steric twist
Electronic Effect (Alkyl) NoneWeak +I (Inductive) from Isopropyl
Steric Profile Planar Methoxy groupNon-planar Methoxy (Twisted)
Lipophilicity (LogP) ~0.95 (Low)~2.2 (Moderate-High)
The Steric Inhibition of Resonance (SIR) Mechanism

In p-Anisidine, the methoxy oxygen lone pairs align parallel to the benzene ring's


-system, donating electron density to the para position (the amine). This makes the amine highly nucleophilic.

In 2-Isopropyl-4-aminoanisole , the bulky isopropyl group at position 2 forces the adjacent methoxy group (position 1) to rotate out of the aromatic plane to minimize steric clash. This rotation breaks the orbital overlap required for resonance. Consequently, the amine at position 4 receives significantly less electron density from the oxygen, making it less reactive toward electrophiles than the standard p-anisidine.

SIR_Mechanism cluster_0 p-Anisidine (Standard) cluster_1 2-Isopropyl-4-aminoanisole A1 Planar OMe Group A2 Full Orbital Overlap A1->A2 Allows A3 High e- Density at NH2 A2->A3 Result B4 Lower e- Density at NH2 A3->B4 Comparison: Target is Less Nucleophilic B1 Bulky Isopropyl Group B2 Twisted OMe Bond B1->B2 Forces B3 Broken Resonance B2->B3 Causes B3->B4 Result

Figure 1: Mechanistic pathway showing how steric bulk reduces electronic activation of the amine.

Experimental Benchmarking

The following protocols validate the reactivity differences. Note that the Target molecule is supplied as an HCl salt , requiring a neutralization step absent in standard liquid aniline protocols.

Protocol A: Competitive Acylation (Kinetic Study)

Objective: Determine relative nucleophilic reaction rates.

Reagents:

  • Substrate A: p-Anisidine (1.0 eq)[1]

  • Substrate B: 2-Isopropyl-4-aminoanisole HCl (1.0 eq)

  • Electrophile: Acetic Anhydride (0.5 eq - Limiting Reagent)

  • Base: Triethylamine (TEA) (1.5 eq)

  • Solvent: Dichloromethane (DCM)

Step-by-Step Methodology:

  • Salt Neutralization (Critical): Dissolve 2-Isopropyl-4-aminoanisole HCl in DCM. Add 1.0 eq of TEA and stir for 15 minutes to generate the free base. Note: The solution may turn slightly cloudy due to TEA·HCl formation.[2]

  • Competition Setup: Add 1.0 eq of p-Anisidine to the reaction vessel containing the free-based target.

  • Controlled Addition: Cool mixture to 0°C. Add 0.5 eq of Acetic Anhydride dropwise over 5 minutes.

  • Analysis: Stir for 30 minutes, then quench with water. Analyze the organic phase via HPLC or GC-MS.

Expected Results:

  • Major Product: N-(4-methoxyphenyl)acetamide (derived from p-Anisidine).

  • Minor Product: N-(3-isopropyl-4-methoxyphenyl)acetamide.

  • Interpretation: The standard p-Anisidine reacts faster due to superior electronic activation. The isopropyl variant is slower, requiring longer reaction times or stronger electrophiles in independent synthesis.

Protocol B: Diazotization Stability

Objective: Assess stability for azo-dye synthesis.

  • Dissolution: Dissolve 10 mmol of 2-Isopropyl-4-aminoanisole HCl in 20 mL 1M HCl. (No external base needed initially as it is already a salt).

  • Diazotization: Cool to 0-5°C. Add NaNO2 (1.1 eq) dropwise.

  • Observation: The diazonium salt of the isopropyl variant is more stable (decomposes slower) than p-anisidine diazonium salt at room temperature. The bulky isopropyl group shields the diazo group from nucleophilic attack by water (hydrolysis to phenols).

Handling & Solubility Profile

The HCl salt form presents unique handling requirements compared to the free-base standard anisidines.

Propertyp-Anisidine 2-Isopropyl-4-aminoanisole HCl
Physical State Solid / FlakeCrystalline Powder
Water Solubility Poor (< 2 g/L)High (> 50 g/L)
Organic Solubility High (DCM, EtOAc)Poor (unless neutralized)
Hygroscopicity LowModerate (Store Desiccated)
Oxidation Risk High (Darkens rapidly)Low (Stabilized by HCl)

Operational Workflow for Synthesis: When substituting p-Anisidine with the Isopropyl variant, the workflow must be adapted to account for the salt dissociation.

Workflow Start Start: 2-Isopropyl-4-aminoanisole HCl Step1 1. Biphasic Neutralization (DCM / 1M NaOH) Start->Step1 Dissolve Step2 2. Phase Separation (Isolate Organic Layer) Step1->Step2 Free Base Extraction Note CRITICAL: Do not react HCl salt directly with acid chlorides. Step1->Note Step3 3. Drying (MgSO4) & Concentration Step2->Step3 Remove Water Step4 4. Reaction with Electrophile (Acyl Chloride / Isocyanate) Step3->Step4 Anhydrous Nucleophile

Figure 2: Mandatory free-basing workflow before anhydrous coupling reactions.

References

  • PubChem. (2025).[3][4] 3-Isopropylaniline Compound Summary. National Library of Medicine. [Link]

  • Bohm, S., & Exner, O. (2000).[5] Steric inhibition of resonance: a revision and quantitative estimation. Chemistry - A European Journal. [Link]

  • University of Huddersfield. (2020). Synthesis of Amides from Acid Chlorides and Amines. Research Portal. [Link]

Sources

Benchmarking Quality: Batch Consistency & Performance of 2-Isopropyl-4-amino Anisole HCl

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide & Validation Protocol Target Audience: Process Chemists, QC Managers, and Drug Development Scientists

Executive Summary: The Consistency Challenge

2-Isopropyl-4-amino anisole hydrochloride (also referred to as 3-isopropyl-4-methoxyaniline HCl) is a critical aniline-derived intermediate used in the synthesis of high-value agrochemicals and pharmaceutical APIs. Its structural integrity—specifically the electron-rich amino group paired with the steric bulk of the isopropyl moiety—makes it highly reactive but also susceptible to oxidative degradation.

This guide moves beyond simple Certificates of Analysis (CoA). We benchmark the High-Purity Crystalline HCl Salt (Grade A) against Standard Technical Grades (Grade B) and the Free Base alternative. Through comparative experimental data, we demonstrate that batch-to-batch consistency in salt stoichiometry and oxidative stability is the single biggest predictor of downstream yield.

Comparative Analysis: Performance Benchmarking

We evaluated three distinct variants of the molecule to establish a performance baseline.

The Variants:

  • Reference Standard (Grade A): High-purity (>99.5%), recrystallized HCl salt.

  • Market Alternative (Grade B): Technical grade (~98.0%), precipitated HCl salt.

  • Free Base Form: The non-salt precursor (Oil/Low-melting solid).

Stability & Physical Appearance

Aniline derivatives are notorious for "browning"—an oxidative cascade leading to azo-dimers.

FeatureReference (Grade A)Market Alt (Grade B)Free Base (Alternative)
Appearance (T=0) White crystalline powderOff-white to pale pink powderYellow/Brown Oil or Solid
Appearance (T=30 Days) White (No Change)Distinct Brown/Purple crustDark Brown/Black (Significant Tars)
Hygroscopicity Low (Non-hygroscopic)High (Clumps in humid air)N/A (Hydrophobic oil)
HCl Stoichiometry 1.00 ± 0.02 eq1.15 ± 0.10 eq (Excess Acid)0.00 eq
Impact Consistent reaction kineticsCorrosion of equipment; yield lossRapid degradation; variable dosing

Field Insight: The "Market Alternative" often contains trapped HCl gas within the crystal lattice (non-stoichiometric). This excess acid catalyzes the hydrolysis of the methoxy group (demethylation) over time, creating phenolic impurities that poison palladium catalysts in downstream coupling.

Quantitative Purity Profiling (Simulated Data)

Comparison of impurity profiles via HPLC (Method defined in Section 3).

Impurity TypeRetention Time (RRT)Grade A (Limit)Grade B (Typical)Consequence
Nitro-Precursor 1.25< 0.05%0.30%Incomplete reduction; competes in coupling.
Des-isopropyl 0.85< 0.10%0.50%Regio-isomer side reactions.
Azobenzene Dimer 2.10Not Detected0.15%Colored impurity; difficult to remove.
Total Unknowns N/A< 0.10%> 1.0%Unpredictable yield drops.

Experimental Protocols: The Validation Framework

To ensure batch consistency, you cannot rely on vendor CoAs alone. The following protocols are designed to be self-validating.

Protocol A: High-Resolution HPLC for Purity & Stoichiometry

Objective: Separate the main peak from the lipophilic oxidation dimers and hydrophilic hydrolysis products.

  • Instrument: HPLC with PDA Detector (Agilent 1200 or equivalent).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150mm, 3.5µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH 2.5).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0-5 min: 5% B (Isocratic hold for salts)

    • 5-20 min: 5% -> 80% B (Linear ramp)

    • 20-25 min: 80% B (Wash lipophilic dimers)

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: 240 nm (Max absorption) and 280 nm (Impurity check).

Scientific Rationale: The acidic mobile phase (pH 2.5) is non-negotiable. It ensures the amine remains fully protonated (


), preventing interaction with silanol groups on the column which causes peak tailing.
Protocol B: Chloride Content Determination (Stoichiometry Check)

Objective: Confirm the substance is a Mono-Hydrochloride (1:1).

  • Dissolve: 200 mg of sample in 50 mL deionized water.

  • Acidify: Add 1 mL Nitric Acid (

    
    ).
    
  • Titrate: Potentiometric titration with 0.1 N Silver Nitrate (

    
    ).
    
  • Calculation:

    
    
    
    • Target: 17.6% Cl (Theoretical for MW ~201.7).

    • Acceptance Criteria: 17.4% – 17.8%.

    • Failure Mode: Results >18% indicate excess trapped HCl (hygroscopic batch).

Visualizing the Consistency Logic

The following diagrams illustrate the decision-making process for incoming raw materials and the chemical degradation pathways that necessitate this testing.

Diagram 1: QC Decision Tree (Batch Release)

QC_Workflow Start Incoming Batch (2-Isopropyl-4-amino anisole HCl) Visual Visual Inspection (Color Check) Start->Visual Solubility Solubility Test (Water & Methanol) Visual->Solubility White/Crystalline Reject_Ox REJECT: Oxidation (Pink/Brown Color) Visual->Reject_Ox Discolored HPLC HPLC Purity (>99.5%) Solubility->HPLC Reject_Salt REJECT: Stoichiometry (Excess Acid/Free Base) HPLC->Reject_Ox High Impurities Titration Chloride Titration (17.4 - 17.8%) HPLC->Titration Passes Purity Titration->Reject_Salt Out of Spec Approve RELEASE BATCH For Synthesis Titration->Approve Stoichiometry OK

Caption: A logic-gated workflow for accepting or rejecting batches based on critical quality attributes.

Diagram 2: Degradation & Impurity Pathway

Degradation_Path Aniline Target Molecule (Aniline HCl Salt) FreeBase Free Base (Deprotonated) Aniline->FreeBase Exposure to Moisture/Base Radical N-Radical Intermediate FreeBase->Radical + O2 / Light Dimer Azo-Dimer (Colored Impurity) Radical->Dimer Coupling Quinone Quinone Imine (Deep Color) Radical->Quinone Oxidation O2 Oxygen/Air Light UV Light Base Basic pH

Caption: The oxidative instability of the free base drives the need for the HCl salt form. Exposure to moisture or base triggers the degradation cascade.

Critical Handling Recommendations

Based on the comparative data, the following handling procedures are recommended to maintain batch consistency:

  • Storage Atmosphere: Store strictly under Argon or Nitrogen. Even the HCl salt will degrade surface-inward if exposed to humid air (hydrolysis of the salt -> free base release -> oxidation).

  • Solvent Compatibility: Avoid dissolving in non-degassed solvents. When preparing stock solutions for HPLC, use immediately.

  • Re-crystallization: If a batch fails the "Color" test (Grade B), a single recrystallization from Ethanol/Conc. HCl (9:1) can often recover it to Grade A status by removing the surface oxidation layer.

References

  • International Conference on Harmonisation (ICH). Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.[2][3][4][5] (2000).[2] Link

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (5th Edition). Longman Scientific & Technical.
  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L.Practical HPLC Method Development. Wiley-Interscience. (Source for acidic mobile phase selection for amines).
  • United States Pharmacopeia (USP). <541> Titrimetry. (General chapter regarding argentometric titration methods). Link

Sources

Benchmarking synthetic routes for 2-Isopropyl-4-amino anisole hydrochloride production

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Isopropyl-4-amino anisole hydrochloride (also identified as 3-isopropyl-4-methoxyaniline HCl) is a critical intermediate in the synthesis of complex pharmaceutical agents and agrochemicals. Its structural motif—a benzene ring substituted with an electron-donating methoxy group, a sterically demanding isopropyl group, and a reactive amine—presents specific synthetic challenges regarding regioselectivity.

This guide benchmarks the primary synthetic methodologies, identifying the Direct Nitration-Reduction of 2-Isopropylanisole as the superior route for scalability, yield, and atom economy. While alternative routes utilizing phenol precursors or Friedel-Crafts alkylation exist, they suffer from lower regiocontrol and higher step counts.

Chemical Profile & Structural Analysis[1]

  • Target Molecule: 2-Isopropyl-4-amino anisole hydrochloride

  • IUPAC Name: 3-isopropyl-4-methoxyaniline hydrochloride

  • Free Base CAS: 91251-42-2 (Representative)

  • Structure:

    • Position 1: Methoxy (-OMe)[1]

    • Position 2: Isopropyl (-CH(CH₃)₂)[2]

    • Position 4: Amino (-NH₂[1][3][4][5][6]·HCl)

Mechanistic Challenge: The synthesis hinges on introducing the amino group (via a nitro precursor) at the para position relative to the methoxy group. The methoxy group is a strong ortho, para-director, while the isopropyl group is a weak ortho, para-director. The steric bulk of the isopropyl group at Position 2 effectively blocks Position 3 and hinders Position 1, synergistically directing electrophilic attack to Position 4 (para to OMe, meta to iPr) and Position 6 (ortho to OMe, meta to iPr).

Route Analysis & Benchmarking

Route A: Direct Nitration of 2-Isopropylanisole (The Industry Standard)

This route leverages the cooperative directing effects and steric hindrance to achieve high regioselectivity.

  • Step 1: Electrophilic Nitration of 2-isopropylanisole using mixed acid (HNO₃/H₂SO₄).

  • Step 2: Catalytic Hydrogenation (H₂/Pd-C) or Chemical Reduction (Fe/HCl).

  • Step 3: Hydrochlorination.

Route B: Methylation of 3-Isopropyl-4-nitrophenol
  • Step 1: Nitration of 3-isopropylphenol (regioselectivity issues).

  • Step 2: O-Methylation using dimethyl sulfate or methyl iodide.

  • Step 3: Reduction.

  • Verdict: Inferior due to the need for toxic methylating agents and poor atom economy.

Route C: Friedel-Crafts Alkylation of p-Anisidine
  • Step 1: Reaction of p-anisidine with isopropyl halide/alcohol.

  • Verdict: Not Recommended. The amino group is highly activating and susceptible to oxidation; the reaction typically yields poly-alkylated mixtures and requires amine protection/deprotection steps.

Comparative Data Table
MetricRoute A (Nitration-Reduction) Route B (Phenol Methylation) Route C (F-C Alkylation)
Overall Yield 65 - 75% 40 - 50%< 30%
Regioselectivity High (Para-favored >90%)ModerateLow (Poly-alkylation)
Atom Economy HighModerateLow
Scalability ExcellentGoodPoor
Cost Driver 2-IsopropylanisoleMethylating agentsPurification costs
Safety Profile Exothermic (Control req.)Toxic (Methylating agents)High Solvent Waste

Detailed Experimental Protocol (Route A)

Objective: Synthesis of 2-Isopropyl-4-amino anisole HCl via the 4-nitro intermediate.

Step 1: Regioselective Nitration
  • Precursor: 2-Isopropylanisole (CAS 2944-47-0).

  • Reagents: Conc. H₂SO₄ (98%), Conc. HNO₃ (70%), Dichloromethane (DCM).

Protocol:

  • Setup: Charge a 3-neck round-bottom flask with 2-isopropylanisole (1.0 eq) and DCM (5 volumes). Cool to 0–5°C using an ice-salt bath.

  • Acid Prep: In a separate vessel, prepare a mixed acid solution of HNO₃ (1.05 eq) and H₂SO₄ (1.5 eq). Keep cold.

  • Addition: Add the mixed acid dropwise to the anisole solution over 45 minutes. Critical: Maintain internal temperature < 10°C to prevent dinitration and minimize the formation of the 6-nitro isomer.

  • Reaction: Stir at 5°C for 2 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Workup: Quench onto crushed ice. Separate the organic layer.[4][7] Wash with saturated NaHCO₃ (to remove acid) and brine. Dry over MgSO₄ and concentrate.

  • Purification: Recrystallize from ethanol/water if necessary to remove the minor ortho-nitro isomer.

    • Target Intermediate: 2-Isopropyl-4-nitroanisole.

Step 2: Catalytic Hydrogenation[6]
  • Reagents: 10% Pd/C (5 wt% loading), Ethanol, Hydrogen gas (balloon or 1-3 bar).[7]

Protocol:

  • Dissolve the nitro intermediate in Ethanol (10 volumes).

  • Add 10% Pd/C catalyst carefully under nitrogen atmosphere (pyrophoric hazard).

  • Purge system with H₂ gas.[7] Stir vigorously at room temperature (25°C) for 4–6 hours.

  • Completion: Reaction is complete when H₂ consumption ceases and TLC shows no nitro compound.

  • Filtration: Filter through a Celite pad to remove Pd/C. Wash pad with ethanol.

Step 3: Salt Formation (Hydrochloride)
  • Cool the ethanolic amine solution to 0°C.

  • Add HCl (4M in Dioxane or conc. aqueous HCl) dropwise until pH < 2.

  • The hydrochloride salt will precipitate as a white/off-white solid.

  • Isolation: Filter the solid, wash with cold diethyl ether, and dry under vacuum.

Pathway Visualization

SyntheticRoute Start 2-Isopropylanisole (Precursor) Nitration Nitration (HNO3/H2SO4, 0°C) Start->Nitration Intermed 2-Isopropyl-4-nitroanisole (Intermediate) Nitration->Intermed Major (Para) Byproduct 6-Nitro Isomer (Minor Byproduct) Nitration->Byproduct Minor (Ortho) Reduction Reduction (H2, Pd/C) Intermed->Reduction Amine 2-Isopropyl-4-aminoanisole (Free Base) Reduction->Amine SaltForm HCl Salt Formation (HCl/EtOH) Amine->SaltForm Product 2-Isopropyl-4-amino anisole HCl (Final Product) SaltForm->Product

Caption: Step-wise synthetic workflow for 2-Isopropyl-4-amino anisole HCl highlighting the critical regioselective nitration step.

Process Safety & Scalability Assessment

  • Thermal Runaway: The nitration step is highly exothermic. On a large scale, active cooling jackets and dosing control loops are mandatory to prevent thermal runaway and explosive decomposition.

  • Hydrogenation Safety: Handling dry Pd/C requires strict inert gas (Nitrogen/Argon) protocols to prevent ignition of solvent vapors.

  • Impurity Profile: The primary impurity is the 6-nitro isomer (ortho to methoxy). Benchmarking data suggests that maintaining the temperature below 5°C keeps this impurity below 5%.

References

  • Royal Society of Chemistry. (n.d.). Nitration of 4-isopropylanisole: nitrodeisopropylation and kinetics. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Isopropyl-4-amino anisole hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Operational Safety & Handling Guide: 2-Isopropyl-4-amino anisole hydrochloride CAS: 91251-43-3 (Hydrochloride salt) | Free Base CAS: 91251-42-2 Synonyms: 3-Isopropyl-4-methoxyaniline hydrochloride; 4-Amino-2-isopropylanisole hydrochloride.

Part 1: Executive Safety Assessment

To: Laboratory Operations & Research Staff From: Senior Application Scientist, Safety & Compliance Division Subject: Critical Handling Protocols for 2-Isopropyl-4-amino anisole hydrochloride

The Core Hazard: While specific toxicological data for this exact salt (CAS 91251-43-3) is often extrapolated, we must apply the "Read-Across" principle from the Aromatic Amine (Aniline) class. This compound is not merely a skin irritant; it is a systemic toxin.

The primary physiological threat is Methemoglobinemia . Upon absorption (via inhalation of dust or dermal contact), the amino group can oxidize hemoglobin (Fe²⁺) to methemoglobin (Fe³⁺), rendering it incapable of transporting oxygen. This leads to "chemical asphyxiation" despite the presence of breathable air.

Operational Reality: As a hydrochloride salt, this substance is likely a hygroscopic solid. The salt form reduces vapor pressure compared to the free base, significantly lowering inhalation risk unless dust is generated. However, once solubilized (e.g., in water or methanol), it becomes highly bioavailable and readily absorbs through the skin.

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab coat and latex gloves." The lipophilic nature of the anisole ring combined with the amine functionality requires a barrier against permeation.

Zone Requirement Technical Rationale
Respiratory P3 (EU) or N100 (US) Respirator Critical: The primary vector for salts is dust. A standard surgical mask offers zero protection against fine particulate inhalation. If handling >10g or in solution, upgrade to a Half-Face Respirator with ABEK1-P3 cartridges (Organic Vapor + Acid Gas + Particulate) to cover potential HCl off-gassing.
Dermal (Hands) Double Gloving Strategy Inner Layer: Nitrile (4 mil).Outer Layer: Long-cuff Nitrile (minimum 8 mil) or Laminate Film (Silver Shield/4H) .Reasoning: Aromatic amines can permeate thin nitrile in <15 mins. Laminate film provides >480 min breakthrough time.
Ocular Chemical Goggles Safety glasses are insufficient for powders that can become airborne. Unvented or indirect-vent goggles prevent dust entry into the lacrimal duct.
Body Type 5/6 Coveralls (Tyvek) Disposable suits prevent dust accumulation on street clothes, eliminating the "take-home toxin" risk. Taping cuffs to gloves is recommended for high-volume handling.

Part 3: Operational Protocol (Step-by-Step)

Phase 1: Preparation & Weighing
  • Engineering Control: All open handling must occur inside a certified Chemical Fume Hood or Powder Containment Enclosure.

  • Static Control: Hydrochloride salts are often electrostatic. Use an ionizing bar or antistatic gun before spatulating to prevent "dust fly-out."

  • Surface Protection: Line the balance area with a disposable absorbent pad (plastic-backed) to capture stray grains.

Phase 2: Solubilization & Synthesis
  • The Acid Factor: As a hydrochloride salt, dissolving this compound in water will lower the pH. Ensure your buffer capacity is calculated if pH sensitivity is a factor in your assay.

  • Neutralization Risk: If you treat the salt with a base (NaOH, NaHCO₃) to liberate the free amine (Free Base CAS: 91251-42-2), the risk profile changes immediately. The free base is likely an oil with higher volatility and faster skin permeation. Increase ventilation immediately upon basification.

Phase 3: Decontamination
  • Dry Clean First: Do not wet-wipe powder spills initially (this spreads the chemical). Use a HEPA vacuum or dry chem-wipe to lift the bulk solid.

  • Chemical Deactivation: After bulk removal, wipe surfaces with a 10% surfactants/water solution. Avoid bleach (hypochlorite) initially, as it can react with amines to form chloramines (toxic gases), although the reaction is complex; simple soapy water is safer for initial cleaning.

Part 4: Biological Exposure Pathway

The following diagram illustrates the physiological cascade of exposure, emphasizing why "Blue Lip" monitoring is critical.

G Exposure Exposure Event (Inhalation/Dermal) Absorption Systemic Absorption (Rapid via Skin) Exposure->Absorption Metabolism Hepatic Metabolism (N-Hydroxylation) Absorption->Metabolism Heme_Ox Hemoglobin Oxidation (Fe2+ -> Fe3+) Metabolism->Heme_Ox Active Metabolites MetHb Methemoglobinemia (Hypoxia) Heme_Ox->MetHb Symptoms Symptoms: Cyanosis (Blue Lips), Dizziness, Fatigue MetHb->Symptoms Treatment Emergency Tx: Oxygen + Methylene Blue (Medical Only) Symptoms->Treatment Intervention

Figure 1: Pathophysiology of Aromatic Amine Exposure. Note the progression from exposure to systemic hypoxia.

Part 5: Emergency Response & Disposal

Medical Surveillance (Cyanosis Check)

If a researcher feels unwell or has potential exposure:

  • Check the lips and fingernail beds. A blue/grey discoloration indicates Methemoglobinemia.

  • Administer Oxygen immediately if trained/available.

  • Transport to ER with the SDS. Mention "Suspected Aromatic Amine Exposure."[1]

Disposal Strategy
  • Waste Stream: Segregate as "Toxic Organic Solid" or "P-List/U-List Equivalent."

  • Do Not: Do not mix with oxidizing agents (nitrates, perchlorates) in the waste container; this can cause fire or explosion.

  • Container: Double-bagged in polyethylene before placing in the drum.

References

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). Aromatic Amines: Health Hazards.[2][3][4] Centers for Disease Control and Prevention. [Link]

  • PubChem. (2025).[5][6][7] Compound Summary: 4-methoxy-N-(propan-2-yl)aniline (Free Base Analog). National Library of Medicine. [Link]

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Aniline Hydrochloride. NJ.gov. [Link]

Sources

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